Oxyphenbutazone monohydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3.H2O/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15;/h4-8,10-13,17,22H,2-3,9H2,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDQSXOVEQXJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991079 | |
| Record name | 4-Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7081-38-1 | |
| Record name | Oxyphenbutazone monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7081-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyphenbutazone [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXYPHENBUTAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H806S4B3NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Oxyphenbutazone Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphenbutazone, a metabolite of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that was previously used for its analgesic and antipyretic properties.[1] Although it has been largely withdrawn from the market due to concerns about side effects, its chemical structure and pharmacological activity remain of interest to researchers in drug development and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and characterization of oxyphenbutazone monohydrate (C₁₉H₂₂N₂O₄), presenting detailed (though synthetically derived from related compounds due to a lack of direct literature) experimental protocols, quantitative data, and visualizations to aid in its scientific investigation.
Physicochemical Properties
A summary of the key physicochemical properties of oxyphenbutazone and its monohydrate form is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₂N₂O₄ | [1] |
| Molecular Weight | 342.39 g/mol | [1] |
| IUPAC Name | 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione;hydrate | [1] |
| Melting Point | 96 °C (monohydrate), 124-125 °C (anhydrous) | ChemWhat |
| Appearance | White to yellowish-white crystalline powder | PubChem |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol
Step 1: Condensation of Diethyl n-butylmalonate and 1-(4-Hydroxyphenyl)-2-phenylhydrazine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-hydroxyphenyl)-2-phenylhydrazine (1 equivalent) in a suitable solvent such as anhydrous ethanol.
-
Add diethyl n-butylmalonate (1 equivalent) to the solution.
-
Add a catalytic amount of a base, such as sodium ethoxide, to the reaction mixture.
-
Heat the mixture to reflux and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the crude oxyphenbutazone.
-
Filter the precipitate, wash it with cold water, and dry it under vacuum.
Step 2: Recrystallization and Hydration
-
Dissolve the crude oxyphenbutazone in a minimal amount of a hot solvent mixture, such as ethanol/water.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals of this compound by filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals at a low temperature under vacuum to obtain pure this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Characterization Workflow
Caption: Analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Expected ¹H and ¹³C NMR Data (Predicted based on typical chemical shifts):
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 6.8 - 7.5 | m | Phenyl and hydroxyphenyl rings |
| CH (pyrazolidine ring) | ~3.5 | t | Methine proton at C4 |
| CH₂ (butyl chain) | 1.2 - 2.2 | m | Methylene protons |
| CH₃ (butyl chain) | ~0.9 | t | Methyl protons |
| OH (hydroxyl group) | Variable | s (broad) | Phenolic proton |
| H₂O | Variable | s (broad) | Water of hydration |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C=O | ~175 | Carbonyl carbons |
| Aromatic C | 115 - 160 | Phenyl and hydroxyphenyl carbons |
| CH (pyrazolidine ring) | ~55 | Methine carbon at C4 |
| Butyl Chain C | 13 - 35 | Alkyl carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in this compound.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200-3600 (broad) | O-H | Stretching (phenolic and water) |
| 3000-3100 | C-H (aromatic) | Stretching |
| 2850-2960 | C-H (aliphatic) | Stretching |
| ~1710 and ~1750 | C=O | Stretching (pyrazolidinedione ring) |
| 1450-1600 | C=C | Stretching (aromatic rings) |
| ~1290 | C-N | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.
Expected Mass Spectrometry Data:
| Ion | m/z | Assignment |
| [M+H]⁺ | 325.15 | Protonated anhydrous molecule |
| [M-H]⁻ | 323.14 | Deprotonated anhydrous molecule |
The fragmentation pattern in MS/MS would likely involve cleavages of the butyl chain and the bonds within the pyrazolidinedione ring.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the compound, including melting point and the presence of water of hydration.[2][3][4]
Experimental Protocol:
-
DSC:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
TGA:
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
Expected Thermal Analysis Data:
-
DSC: An endothermic peak corresponding to the loss of water of hydration, followed by a sharp endothermic peak at the melting point of the anhydrous form. The melting point of the monohydrate is reported to be around 96 °C.
-
TGA: A weight loss step corresponding to the loss of one mole of water per mole of oxyphenbutazone, which is approximately 5.26% of the total mass. This weight loss should occur at a temperature consistent with the first endotherm observed in the DSC thermogram.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. While a definitive, published synthesis protocol is elusive, the proposed method, based on established chemical principles for related compounds, offers a viable starting point for its laboratory preparation. The detailed characterization protocols and expected data will enable researchers to rigorously verify the identity and purity of the synthesized compound, facilitating further studies into its chemical and biological properties. The provided visualizations of the synthetic pathway and characterization workflow serve as clear and concise guides for planning and executing these experimental procedures.
References
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Oxyphenbutazone Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphenbutazone, a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) phenylbutazone, has been utilized for its anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides a comprehensive overview of the in vitro mechanism of action of oxyphenbutazone monohydrate, focusing on its molecular targets and the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts.
Core Mechanisms of Action
This compound exerts its effects through several in vitro mechanisms, primarily centered around the inhibition of inflammatory mediators and modulation of key cellular signaling pathways.
Non-selective Inhibition of Cyclooxygenase (COX) Enzymes
The principal mechanism of action for oxyphenbutazone is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, oxyphenbutazone effectively reduces the production of prostaglandins.[1]
Table 1: Quantitative Data on COX Inhibition by Phenylbutazone (Equine)
| Compound | Target | IC50 | Species | Reference |
| Phenylbutazone | COX-1 | 1.9 µg/mL | Horse | [2] |
| Phenylbutazone | COX-2 | 1.2 µg/mL | Horse | [2] |
Deactivation of the Wnt/β-catenin Signaling Pathway
Recent research has illuminated a role for oxyphenbutazone in the deactivation of the Wnt/β-catenin signaling pathway.[3][4] This pathway is crucial in cell proliferation, differentiation, and survival. In the context of inflammation and cancer, aberrant activation of the Wnt/β-catenin pathway is often observed.
Oxyphenbutazone has been shown to promote cytotoxicity in Hep3B human liver cancer cells by suppressing prostaglandin E2 (PGE2) and deactivating the Wnt/β-catenin signaling pathway.[3][4] This suggests a potential application for oxyphenbutazone in oncology, beyond its traditional anti-inflammatory use. The deactivation of this pathway likely involves the modulation of key components such as β-catenin and glycogen synthase kinase 3β (GSK-3β).
Inhibition of Purine Salvage Pathway Enzymes
An earlier in vitro study demonstrated that oxyphenbutazone can inhibit enzymes of the purine salvage pathway in human lymphocytes. Specifically, it was found to decrease the activity of adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5] This inhibition was reported to result in a 23% to 39% loss of enzyme activity at a concentration of 50 µg/mL.[5] This mechanism may contribute to its overall cellular effects, potentially impacting nucleotide metabolism in rapidly proliferating cells.
Table 2: Quantitative Data on Purine Salvage Pathway Inhibition
| Enzyme | Cell Type | Inhibition | Concentration | Reference |
| Adenine Phosphoribosyltransferase | Human Lymphocytes | 23-39% | 50 µg/mL | [5] |
| Hypoxanthine-guanine Phosphoribosyltransferase | Human Lymphocytes | 23-39% | 50 µg/mL | [5] |
Modulation of Neutrophil Function
Oxyphenbutazone has been observed to modulate the activity of neutrophils, which are key players in the inflammatory response. Its effects likely include the inhibition of neutrophil migration (chemotaxis) and the release of pro-inflammatory mediators such as myeloperoxidase (MPO).
Inhibition of Cytokine Production
Oxyphenbutazone hydrate has been shown to inhibit the bioactivity of the pro-inflammatory cytokine Interleukin-6 (IL-6) with an IC50 of 7.5 µM.[3] The inhibition of other cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), is also a likely component of its anti-inflammatory profile, although specific IC50 values are not currently available.
Table 3: Quantitative Data on Cytokine Inhibition
| Cytokine | Assay | IC50 | Reference |
| Interleukin-6 (IL-6) | Bioactivity in IL-6-dependent hybridoma | 7.5 µM | [3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and further investigation of oxyphenbutazone's mechanisms of action.
Cyclooxygenase (COX) Inhibition Assay (Whole Blood Assay)
This protocol is adapted from a general method for assessing COX-1 and COX-2 inhibition in human whole blood.
Materials:
-
Heparinized human whole blood
-
This compound
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Arachidonic acid
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2)
Procedure:
-
COX-1 Activity:
-
Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Spontaneous blood coagulation is allowed to proceed for 1 hour at 37°C to induce platelet activation and subsequent TxB2 production via COX-1.
-
The reaction is stopped by placing the samples on ice and adding a COX inhibitor (e.g., indomethacin).
-
Plasma is separated by centrifugation.
-
TxB2 levels are quantified using an EIA kit.
-
-
COX-2 Activity:
-
Aliquots of whole blood are pre-incubated with aspirin to inactivate COX-1.
-
LPS is added to induce COX-2 expression, and the blood is incubated for 24 hours at 37°C.
-
Various concentrations of this compound or vehicle control are added and incubated for a further 30 minutes.
-
Arachidonic acid is added to initiate prostaglandin synthesis.
-
The reaction is stopped, and plasma is separated.
-
PGE2 levels are quantified using an EIA kit.
-
-
Data Analysis:
-
IC50 values are calculated from the concentration-response curves for the inhibition of TxB2 (COX-1) and PGE2 (COX-2) production.
-
Western Blot Analysis for Wnt/β-catenin Signaling Pathway Components
This protocol outlines the general steps for assessing changes in protein expression and phosphorylation status of key components of the Wnt/β-catenin pathway.
Materials:
-
Hep3B cells
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-β-catenin, anti-phospho-GSK-3β, anti-GSK-3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Hep3B cells are cultured to approximately 80% confluency.
-
Cells are treated with various concentrations of this compound for specified time points.
-
-
Protein Extraction and Quantification:
-
Cells are washed with PBS and lysed.
-
Protein concentration in the lysates is determined.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight at 4°C.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
The protein bands are visualized using a chemiluminescence detection system.
-
Band intensities are quantified, and protein levels are normalized to a loading control (e.g., β-actin).
-
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This protocol describes a common method for evaluating the effect of a compound on neutrophil migration.
Materials:
-
Human neutrophils isolated from fresh blood
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pores)
-
Chemoattractant (e.g., fMLP or IL-8)
-
This compound
-
Cell staining and counting reagents
Procedure:
-
Cell Preparation:
-
Human neutrophils are isolated and resuspended in assay medium.
-
Neutrophils are pre-incubated with various concentrations of this compound or vehicle control.
-
-
Assay Setup:
-
The lower chamber of the Boyden apparatus is filled with the chemoattractant solution.
-
The membrane is placed over the lower chamber.
-
The pre-treated neutrophil suspension is added to the upper chamber.
-
-
Incubation:
-
The chamber is incubated at 37°C in a humidified atmosphere for 1-2 hours to allow for cell migration.
-
-
Quantification of Migration:
-
The membrane is removed, and non-migrated cells on the top surface are scraped off.
-
Migrated cells on the bottom surface of the membrane are fixed, stained, and counted under a microscope.
-
Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay.
-
-
Data Analysis:
-
The number of migrated cells in the treated groups is compared to the vehicle control to determine the inhibitory effect of oxyphenbutazone.
-
Visualizations
Signaling Pathway Diagrams
References
Oxyphenbutazone monohydrate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Oxyphenbutazone Monohydrate, a non-steroidal anti-inflammatory drug (NSAID) and an active metabolite of phenylbutazone. This document details its chemical properties, including its CAS number and molecular weight, and delves into its primary mechanism of action as a non-selective cyclooxygenase (COX) inhibitor. Detailed experimental protocols for assessing its anti-inflammatory activity are provided, alongside a structured presentation of its inhibitory potency. Furthermore, this guide illustrates the key signaling pathway involved in its mechanism of action using a clear and concise diagram. While historically used for its potent anti-inflammatory and analgesic effects, Oxyphenbutazone was withdrawn from many markets in the mid-1980s due to concerns about side effects, including bone marrow suppression. This guide serves as a technical resource for researchers and professionals in drug development interested in the pharmacological profile of this compound.
Chemical and Physical Properties
This compound is the hydrated form of oxyphenbutazone, a major active metabolite of phenylbutazone. Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione;hydrate | |
| Synonyms | Oxyphenbutazone hydrate, 4-Butyl-1-(p-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione monohydrate | |
| CAS Number | 7081-38-1 | |
| Molecular Formula | C₁₉H₂₂N₂O₄ | |
| Molecular Weight | 342.39 g/mol | |
| Appearance | White to yellowish-white crystalline powder |
Note: The anhydrous form of oxyphenbutazone has the CAS number 129-20-4 and a molecular weight of 324.38 g/mol .
Mechanism of Action: Cyclooxygenase Inhibition
Oxyphenbutazone exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, oxyphenbutazone reduces the production of these pro-inflammatory prostaglandins.
Prostaglandin Biosynthesis Pathway
The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, the pathway inhibited by oxyphenbutazone.
Quantitative Data on COX Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-1/COX-2 Ratio | Reference(s) |
| Celecoxib | 82 | 6.8 | 12 | [1] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [1] |
| Ibuprofen | 12 | 80 | 0.15 | [1] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [1] |
| Meloxicam | 37 | 6.1 | 6.1 | [1] |
| Piroxicam | 47 | 25 | 1.9 | [1] |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. The COX-1/COX-2 ratio is an indicator of selectivity; a higher ratio suggests greater selectivity for COX-2.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general method for determining the COX-1 and COX-2 inhibitory activity of a test compound like oxyphenbutazone using a colorimetric or fluorometric assay kit.
Objective: To determine the IC₅₀ values of oxyphenbutazone for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compound (Oxyphenbutazone) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
Microplate reader
-
Commercial COX inhibitor screening assay kit
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. This includes the preparation of a series of dilutions of oxyphenbutazone.
-
Enzyme Incubation: To the wells of a microplate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add the various concentrations of oxyphenbutazone or the positive control to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a short period (e.g., 2-5 minutes) at the controlled temperature.
-
Detection: Stop the reaction and measure the product formation (e.g., Prostaglandin G₂) using a microplate reader at the appropriate wavelength for the detection method used (colorimetric or fluorometric).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of oxyphenbutazone compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of NSAIDs.
Objective: To assess the in vivo anti-inflammatory effect of oxyphenbutazone by measuring the reduction of carrageenan-induced paw edema.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Oxyphenbutazone
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Parenteral administration equipment (e.g., oral gavage needles)
-
Plethysmometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of oxyphenbutazone). Fast the animals overnight before the experiment with free access to water.
-
Drug Administration: Administer oxyphenbutazone (e.g., doses ranging from 25-100 mg/kg), the vehicle, or the positive control orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness of each rat using a plethysmometer or calipers at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).
-
Data Analysis: Calculate the percentage of increase in paw volume (edema) for each animal at each time point relative to its initial paw volume. Then, calculate the percentage of inhibition of edema for the drug-treated groups compared to the vehicle control group using the following formula: Percentage Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
Further Mechanistic Insights: NF-κB Signaling Pathway
While direct inhibition of COX is the primary mechanism of action for oxyphenbutazone, the downstream effects on inflammatory signaling cascades are also of interest. The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and even COX-2 itself. By reducing the production of prostaglandins, which can act as signaling molecules that further activate inflammatory pathways, oxyphenbutazone can indirectly modulate the activity of transcription factors like NF-κB.
Conclusion
This compound is a well-characterized NSAID with a clear mechanism of action centered on the non-selective inhibition of COX enzymes. The experimental protocols detailed in this guide provide a framework for the in vitro and in vivo evaluation of its anti-inflammatory properties. While its clinical use has been largely discontinued due to safety concerns, the study of oxyphenbutazone and its interactions with inflammatory pathways continues to provide valuable insights for the development of new and safer anti-inflammatory therapeutics. This technical guide serves as a foundational resource for researchers and professionals in the field, offering key data and methodologies for the scientific investigation of this compound.
References
Biological activity of oxyphenbutazone monohydrate
An In-depth Technical Guide to the Biological Activity of Oxyphenbutazone Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxyphenbutazone, a primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, exhibits potent anti-inflammatory, analgesic, and antipyretic properties. Its principal mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Additional biological activities include the stabilization of lysosomal membranes, modulation of immune cell function, and potential antineoplastic and antimicrobial effects. This technical guide provides a comprehensive overview of the biological activities of oxyphenbutazone, detailing its mechanisms of action, summarizing key quantitative pharmacological data, and outlining relevant experimental protocols. Despite its efficacy, oxyphenbutazone was withdrawn from most global markets in the mid-1980s due to significant safety concerns, including bone marrow suppression and Stevens-Johnson syndrome.[1]
Introduction
Oxyphenbutazone is a pyrazolidinedione derivative and a p-hydroxy analog of phenylbutazone.[2] Historically marketed under trade names such as Tandearil, it was widely used for managing pain and inflammation associated with rheumatic and musculoskeletal disorders.[2] As a metabolite of phenylbutazone, it shares a similar spectrum of activity and toxicity.[3] Although effective, its clinical use was curtailed due to a high incidence of severe adverse effects, leading to its withdrawal from markets worldwide.[1] Understanding its biological activity remains relevant for toxicological studies and for providing context in the development of safer anti-inflammatory agents.
Mechanism of Action
The therapeutic effects of oxyphenbutazone are attributed to several distinct biological mechanisms, with COX inhibition being the most significant.
Primary Mechanism: Cyclooxygenase (COX) Inhibition
Oxyphenbutazone functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4]
-
COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that mediate homeostatic functions, including gastrointestinal mucosal protection and platelet aggregation.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever.
By inhibiting both isoforms, oxyphenbutazone blocks the conversion of arachidonic acid into prostaglandins (PGG2 and PGH2), leading to a reduction in the downstream production of various pro-inflammatory prostanoids.[5] This dual inhibition is responsible for both its therapeutic anti-inflammatory effects and its gastrointestinal side effects.[5]
References
Oxyphenbutazone Monohydrate as a Metabolite of Phenylbutazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of oxyphenbutazone monohydrate, the primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone. Phenylbutazone undergoes extensive hepatic metabolism, with hydroxylation being a key pathway leading to the formation of oxyphenbutazone, which itself possesses significant anti-inflammatory and analgesic properties. This document details the metabolic pathway, the enzymes involved, and the pharmacokinetic profiles of both parent drug and metabolite across various species. Furthermore, it outlines detailed experimental protocols for the analysis of these compounds and discusses their shared mechanism of action through the inhibition of cyclooxygenase enzymes. Finally, the significant toxicological aspects of oxyphenbutazone, which ultimately led to its withdrawal from human use, are examined.
Introduction
Phenylbutazone is a potent NSAID that has been widely used in both human and veterinary medicine for the treatment of inflammatory conditions.[1] Its therapeutic effects are largely mediated through its active metabolite, oxyphenbutazone.[2][3] Oxyphenbutazone is formed via hepatic oxidative metabolism and shares the analgesic and anti-inflammatory properties of its parent compound.[2] The study of oxyphenbutazone is crucial for understanding the overall pharmacological and toxicological profile of phenylbutazone. This guide aims to provide an in-depth technical resource for professionals in drug development and research, focusing on the formation, analysis, and biological activities of this compound.
Metabolism of Phenylbutazone to Oxyphenbutazone
The biotransformation of phenylbutazone to oxyphenbutazone is a critical step in its mechanism of action and elimination. This process occurs primarily in the liver.
Metabolic Pathway
The principal metabolic pathway for the formation of oxyphenbutazone from phenylbutazone is aromatic hydroxylation.[4] This reaction introduces a hydroxyl group onto one of the phenyl rings of the phenylbutazone molecule.[3] This metabolic conversion is a Phase I reaction mediated by hepatic enzymes.
dot
Metabolic conversion of Phenylbutazone.
Enzymes Involved
The enzymatic conversion of phenylbutazone to oxyphenbutazone is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[4] Specifically, studies in horses have identified CYP3A97 as the key enzyme responsible for this biotransformation.[4] In other species, the metabolism is broadly attributed to hepatic mono-oxygenases.[5][6]
Quantitative Data: Pharmacokinetics
The pharmacokinetic profiles of phenylbutazone and oxyphenbutazone have been studied in various species. The following tables summarize key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of Phenylbutazone in Various Species
| Species | Dose & Route | Elimination Half-life (t½) (hours) | Total Body Clearance (ClT) | Volume of Distribution (Vd) |
| Miniature Donkeys | 4.4 mg/kg IV | Median: 1.1 | Mean: 5.8 mL/kg/min | - |
| Horses | 4.4 mg/kg IV | ~5 | - | - |
| Pigs | - | Much faster than in humans | - | 0.18 L/kg |
| Goats | 4.4 mg/kg IV | 15.3 ± 1.15 | - | - |
| Goats | 4.4 mg/kg Oral | 22.0 ± 3.32 | - | - |
| Cattle | 4.4 mg/kg IV | 35.9 | 2.77 mL/kg/h | - |
| Humans | Single dose | ~70-80 | - | Small |
Data compiled from multiple sources.[2][5][7][8][9][10]
Table 2: Pharmacokinetic Parameters of Oxyphenbutazone (Metabolite) Following Phenylbutazone Administration
| Species | Dose of Phenylbutazone & Route | Time to Peak Concentration (Tmax) | Peak Serum Concentration (Cmax) | Elimination Half-life (t½) (hours) |
| Miniature Donkeys | 4.4 mg/kg IV | Mean: 26.4 minutes | Mean: 3.5 µg/mL | - |
| Horses (Geriatric) | 2.2 mg/kg IV | 5 hours | - | - |
| Horses (Young Adult) | 2.2 mg/kg IV | 5 hours | - | - |
| Goats | 4.4 mg/kg Oral | 3.47 ± 0.39 hours | 0.46 ± 0.09 µg/mL | - |
| Camels | 4.5 mg/kg IV | - | - | 23.9 ± 2.09 |
Data compiled from multiple sources.[2][11][12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of oxyphenbutazone as a metabolite of phenylbutazone.
Analysis of Phenylbutazone and Oxyphenbutazone by LC-MS/MS
This method is suitable for the simultaneous quantification of phenylbutazone and oxyphenbutazone in biological matrices such as plasma, serum, and urine.[14]
4.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma or serum, add an internal standard (e.g., deuterated phenylbutazone).
-
Acidify the sample with a suitable acid (e.g., 1 M phosphoric acid).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and methanol).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a reconstitution solution (e.g., a mixture of ammonium formate, methanol, and acetonitrile).[14]
4.1.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm).[14]
-
Mobile Phase A: 5 mM Ammonium formate in water (pH 3.9).[14]
-
Mobile Phase B: Acetonitrile.[14]
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, which is then decreased over time to elute the analytes.
-
Flow Rate: 0.5 mL/min.[14]
-
Injection Volume: 5-20 µL.
4.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Precursor and Product Ions: Specific precursor-to-product ion transitions for phenylbutazone, oxyphenbutazone, and the internal standard should be optimized.
dot
LC-MS/MS analysis workflow.
In Vitro Metabolism Studies using Liver Microsomes
This protocol is designed to investigate the enzymatic conversion of phenylbutazone to oxyphenbutazone in a controlled in vitro setting.[2]
4.2.1. Incubation Mixture
-
Pooled liver microsomes (from the species of interest).
-
Phenylbutazone (substrate) at various concentrations.
-
NADPH regenerating system (cofactor).
-
Phosphate buffer (to maintain pH).
4.2.2. Experimental Procedure
-
Pre-incubate the liver microsomes and buffer at 37°C.
-
Add phenylbutazone to the mixture and briefly pre-incubate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant for the presence of oxyphenbutazone using a validated analytical method like LC-MS/MS.
4.2.3. Enzyme Kinetics
-
To determine the kinetic parameters (Km and Vmax), perform the assay with a range of phenylbutazone concentrations.
-
Plot the rate of oxyphenbutazone formation against the substrate concentration and fit the data to the Michaelis-Menten equation.[2]
Mechanism of Action: Cyclooxygenase Inhibition
Both phenylbutazone and oxyphenbutazone exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[15]
The Cyclooxygenase Pathway
COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX:
-
COX-1: Constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastrointestinal mucosa and maintaining renal blood flow.
-
COX-2: Inducible and is upregulated during inflammation, leading to the production of pro-inflammatory prostaglandins.
Inhibition by Oxyphenbutazone
Oxyphenbutazone, like its parent compound, is a non-selective inhibitor of both COX-1 and COX-2. By blocking the active site of these enzymes, it prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever. The inhibition of COX-2 is responsible for the therapeutic effects, while the inhibition of COX-1 is associated with many of the adverse effects.
dot
Inhibition of the COX pathway.
Toxicology of Oxyphenbutazone
The use of oxyphenbutazone in humans was discontinued due to its association with severe and life-threatening adverse effects.[3]
Hematological Toxicity
The most significant toxicity associated with oxyphenbutazone is bone marrow suppression , which can lead to:
-
Aplastic anemia: A rare but serious condition where the bone marrow fails to produce enough new blood cells.[14]
-
Agranulocytosis: A severe reduction in the number of white blood cells (granulocytes).
-
Thrombocytopenia: A deficiency of platelets in the blood, leading to an increased risk of bleeding.
Experimental Protocol for Assessing Hematotoxicity (General Model): Animal models of drug-induced aplastic anemia, often using agents like benzene or busulfan, can be adapted to study the hematological effects of oxyphenbutazone.[12]
-
Animal Model: Use a suitable rodent model (e.g., mice or rats).
-
Drug Administration: Administer oxyphenbutazone at various dose levels for a specified duration.
-
Monitoring: Regularly collect blood samples to perform complete blood counts (CBCs) to assess red blood cells, white blood cells, and platelets.
-
Bone Marrow Analysis: At the end of the study, collect bone marrow from the femur or tibia for histological examination and to determine cellularity and the presence of hematopoietic progenitor cells.
Gastrointestinal Toxicity
Inhibition of COX-1 by oxyphenbutazone disrupts the production of prostaglandins that are essential for maintaining the integrity of the gastrointestinal mucosa. This can lead to:
-
Gastrointestinal irritation
-
Ulceration
-
Bleeding[14]
Experimental Protocol for Assessing GI Toxicity:
-
Animal Model: Use a suitable rodent model.
-
Drug Administration: Administer oxyphenbutazone orally at different doses.
-
Macroscopic and Microscopic Evaluation: After a set period, euthanize the animals and examine the stomach and intestines for signs of ulcers, erosions, and bleeding. Collect tissue samples for histological analysis to assess for inflammation, cell damage, and ulceration.
Other Toxicities
Oxyphenbutazone has also been associated with hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[14]
Conclusion
This compound is a pharmacologically active metabolite of phenylbutazone, contributing significantly to its therapeutic effects. The metabolic conversion is primarily a hepatic hydroxylation reaction mediated by cytochrome P450 enzymes. While effective as an anti-inflammatory and analgesic agent through the inhibition of COX enzymes, the clinical use of oxyphenbutazone has been curtailed by its severe toxicological profile, particularly its association with bone marrow suppression. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals involved in the study of drug metabolism, pharmacology, and toxicology.
References
- 1. Developing in vitro assays to transform gastrointestinal safety assessment: potential for microphysiological systems - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 2. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. escholarship.org [escholarship.org]
- 5. Pharmacokinetics of phenylbutazone and oxyphenabutazone in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of phenylbutazone and its metabolite oxyphenbutazone in miniature donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylbutazone and oxyphenbutazone distribution into tissue fluids in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal models for acquired bone marrow failure syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the haemotoxicity of chloramphenicol succinate in the Dunkin Hartley guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylbutazone kinetics and metabolite concentrations in the horse after five days of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal Models for Acquired Bone Marrow Failure Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Effects of Oxyphenbutazone Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyphenbutazone, a metabolite of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of oxyphenbutazone monohydrate. It details the primary mechanism of action, including the inhibition of prostaglandin synthesis, and explores secondary mechanisms such as lysosomal membrane stabilization and modulation of immune cell activity. This document summarizes available quantitative data, outlines key experimental protocols for assessing its anti-inflammatory effects, and presents visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Oxyphenbutazone is a non-steroidal anti-inflammatory drug (NSAID) that was previously used for its analgesic, antipyretic, and anti-inflammatory properties. It is an active metabolite of phenylbutazone. The primary mechanism of action of oxyphenbutazone is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. This guide focuses on the in vitro anti-inflammatory effects of this compound, providing a technical resource for researchers and professionals in drug development.
Mechanism of Action
Inhibition of Cyclooxygenase (COX) Enzymes
The principal anti-inflammatory effect of oxyphenbutazone stems from its ability to non-selectively inhibit both COX-1 and COX-2 enzymes. COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGs) and thromboxanes involved in inflammation, pain, and fever.
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.
By inhibiting both COX-1 and COX-2, oxyphenbutazone reduces the production of prostaglandins, thereby mitigating the inflammatory response.
A study on the related compound, 4-hydroxy-oxyphenbutazone, demonstrated potent inhibition of cytokine production in in vitro cultures of peripheral blood mononuclear cells (PBMC) and whole blood (WB). In PBMC cultures, it was a more potent inhibitor of both monokines and lymphokines compared to phenylbutazone and oxyphenbutazone.
Secondary Anti-inflammatory Mechanisms
Beyond COX inhibition, oxyphenbutazone may exert its anti-inflammatory effects through other mechanisms:
-
Lysosomal Membrane Stabilization: Oxyphenbutazone has been suggested to stabilize lysosomal membranes. During inflammation, the release of lytic enzymes from lysosomes can contribute to tissue damage. By stabilizing these membranes, oxyphenbutazone may prevent the release of these enzymes and reduce tissue destruction.
-
Modulation of Immune Cell Activity: Oxyphenbutazone may also modulate the activity of immune cells, such as neutrophils and macrophages, which play a central role in the inflammatory cascade.
Quantitative In Vitro Data
Quantitative data on the in vitro anti-inflammatory effects of this compound is limited in recent literature, likely due to its withdrawal from the market. The following tables are based on historical data and studies of closely related compounds.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) | Assay System | Reference |
| Oxyphenbutazone | COX-1 | Data not available | ||
| Oxyphenbutazone | COX-2 | Data not available |
Table 2: Inhibition of Inflammatory Mediators
| Compound | Mediator | Cell Type | Inhibition | Concentration | Reference |
| 4-Hydroxy-oxyphenbutazone | Cytokines (Monokines, Lymphokines) | Human PBMCs | Potent Inhibition | Low concentrations |
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against COX-1 and COX-2.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., colorimetric or fluorescent probe for prostaglandin production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (no inhibitor) and a positive control (a known COX inhibitor).
-
Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a specific period (e.g., 20 minutes at 37°C).
-
Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 1: Experimental workflow for the in vitro COX inhibition assay.
Cytokine Release Assay in Macrophages
This protocol describes how to measure the effect of this compound on the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
Objective: To quantify the inhibition of TNF-α and IL-6 release from LPS-stimulated macrophages by this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare various concentrations of this compound in cell culture medium.
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + LPS + vehicle), and a positive control (cells + LPS + a known inhibitor).
-
Incubate the plates for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound.
-
Determine the IC50 value for the inhibition of each cytokine.
Lysosomal Membrane Stabilization Assay
This assay assesses the ability of this compound to stabilize red blood cell membranes, which serves as a model for lysosomal membrane stabilization.
Objective: To evaluate the membrane-stabilizing activity of this compound.
Materials:
-
Fresh whole human blood
-
Phosphate buffered saline (PBS)
-
Hypotonic solution (e.g., distilled water)
-
This compound
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare a 2% red blood cell (RBC) suspension from fresh whole blood by washing the cells with PBS.
-
Prepare different concentrations of this compound in PBS.
-
In separate tubes, mix the RBC suspension with the different concentrations of this compound. Include a control with PBS instead of the drug.
-
Induce hemolysis by adding a hypotonic solution to each tube.
-
Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).
-
Centrifuge the tubes to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at 560 nm to quantify the amount of hemoglobin released.
-
Calculate the percentage of hemolysis inhibition for each concentration of this compound.
Signaling Pathways
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the cyclooxygenase pathway.
Figure 2: The arachidonic acid cascade and the inhibitory action of this compound.
Conclusion
This compound demonstrates in vitro anti-inflammatory activity primarily through the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Additional mechanisms, such as the stabilization of lysosomal membranes, may also contribute to its overall anti-inflammatory profile. While a complete quantitative profile for this compound is not available in recent literature, the provided experimental protocols offer a framework for its further in vitro characterization. The diagrams presented visually summarize the key signaling pathways and experimental workflows relevant to understanding its mechanism of action. This technical guide serves as a foundational resource for researchers and scientists in the field of anti-inflammatory drug discovery and development.
An In-depth Technical Guide to the Cyclooxygenase (COX) Inhibition Profile of Oxyphenbutazone Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Oxyphenbutazone is a non-steroidal anti-inflammatory drug (NSAID) that was historically used for its potent anti-inflammatory, analgesic, and antipyretic properties.[1] It is an active metabolite of phenylbutazone.[1][2][3] The primary mechanism of action of oxyphenbutazone is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that play a significant role in inflammation, pain, and fever.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. Oxyphenbutazone is characterized as a non-selective COX inhibitor, meaning it inhibits both isoforms.[2][4][5][6]
The non-selective nature of oxyphenbutazone's COX inhibition is responsible for both its therapeutic effects and its adverse side effects. Inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic actions, while the inhibition of the constitutively expressed COX-1, which is involved in protecting the gastric mucosa and maintaining platelet function, can lead to gastrointestinal irritation and bleeding.[1] Due to a significant side effect profile, including the risk of bone marrow suppression, the use of oxyphenbutazone has been largely discontinued in human medicine.[1]
This guide provides a detailed examination of the COX inhibition profile of oxyphenbutazone monohydrate, with a focus on the underlying biochemical pathways and the experimental methods used to characterize COX inhibitors.
Mechanism of Action: The Cyclooxygenase Pathway
The anti-inflammatory effects of oxyphenbutazone are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.
-
COX-1 is a constitutively expressed enzyme found in most tissues. It is involved in physiological "housekeeping" functions, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.
-
COX-2 is an inducible enzyme. Its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 mediate the classic signs of inflammation: pain, swelling, redness, and heat.
By non-selectively inhibiting both COX-1 and COX-2, oxyphenbutazone reduces the production of prostaglandins at sites of inflammation (COX-2 inhibition) and also interferes with the protective functions of prostaglandins in the gut and platelets (COX-1 inhibition).
Figure 1. Simplified signaling pathway of COX inhibition by this compound.
Quantitative Inhibition Profile
A critical aspect of characterizing a COX inhibitor is determining its half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. The ratio of these values (COX-1 IC50 / COX-2 IC50) provides a selectivity index. A lower selectivity index indicates a more potent inhibition of COX-2 relative to COX-1.
Despite a thorough literature search, specific IC50 values for this compound against human or other mammalian COX-1 and COX-2 enzymes were not found in the available scientific articles. However, data for its parent compound, phenylbutazone, in horses can provide some context.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Species |
| This compound | Data not available | Data not available | Data not available | - |
| Phenylbutazone | 1,900 ng/mL | 1,200 ng/mL | 1.58 | Equine |
| Data for Phenylbutazone is from a study on horses and may not be directly extrapolated to humans. |
Experimental Protocols for COX Inhibition Assays
Several in vitro methods are available to determine the inhibitory activity of compounds against COX-1 and COX-2. These assays are essential for screening and characterizing potential NSAIDs.
Generalized Experimental Workflow
The general workflow for an in vitro COX inhibition assay involves the incubation of the COX enzyme with the test compound, followed by the addition of arachidonic acid to initiate the enzymatic reaction. The amount of prostaglandin produced is then measured, and the percentage of inhibition is calculated relative to a control without the inhibitor.
Figure 2. A generalized workflow for in vitro COX inhibition assays.
Detailed Methodologies
This method is based on the peroxidase activity of COX. The reaction between PGG2 (produced by COX from arachidonic acid) and a colorimetric substrate is measured.
-
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
To each well of a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Add the colorimetric substrate to all wells.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
This is a highly sensitive method that measures the light produced from the reaction of a chemiluminescent substrate with PGG2.
-
Materials:
-
COX-1 and COX-2 enzymes
-
Tris-phenol buffer
-
Hematin solution
-
Test compound
-
Arachidonic acid
-
Chemiluminescent substrate
-
White, opaque 96-well microplate
-
Luminometer
-
-
Protocol:
-
In a white microplate, add Tris-phenol buffer and hematin solution to each well.
-
Add the COX enzyme preparation (COX-1 or COX-2) to the appropriate wells.
-
Add the test compound (this compound) at various concentrations.
-
Pre-incubate at room temperature for a specified time (e.g., 5-10 minutes).
-
Initiate the reaction by adding the chemiluminescent substrate and arachidonic acid.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50.
-
This method offers high specificity and sensitivity by directly measuring the amount of a specific prostaglandin (e.g., PGE2) produced.
-
Materials:
-
COX-1 and COX-2 enzymes
-
Tris-HCl buffer (pH 8.0)
-
Hematin and L-epinephrine (cofactors)
-
Test compound
-
Arachidonic acid
-
Internal standard (e.g., deuterated PGE2)
-
Solvents for extraction (e.g., ethyl acetate)
-
LC-MS/MS system
-
-
Protocol:
-
In a microcentrifuge tube, mix the Tris-HCl buffer, hematin, and L-epinephrine.
-
Add the COX enzyme and incubate briefly.
-
Add the test compound and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and incubate for a set time (e.g., 2 minutes).
-
Stop the reaction by adding a quenching solution (e.g., formic acid).
-
Add the internal standard.
-
Extract the prostaglandins using an organic solvent.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
Analyze the sample using LC-MS/MS to quantify the amount of PGE2 produced.
-
Determine the percentage of inhibition and calculate the IC50.
-
Conclusion
This compound is a non-selective inhibitor of both COX-1 and COX-2 enzymes, which is the basis for its anti-inflammatory, analgesic, and antipyretic effects. While the lack of publicly available, specific IC50 values for oxyphenbutazone presents a gap in its quantitative characterization, the experimental protocols detailed in this guide provide a robust framework for determining the COX inhibition profile of this and other NSAIDs. A thorough understanding of a compound's activity against COX isoforms is critical for predicting its therapeutic efficacy and potential for adverse effects, making these assays indispensable tools in drug development and pharmacological research. The provided diagrams of the COX signaling pathway and experimental workflows offer a clear visual aid for understanding these complex processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. madbarn.com [madbarn.com]
- 3. mdpi.com [mdpi.com]
- 4. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. researchgate.net [researchgate.net]
Antimicrobial Properties of Oxyphenbutazone Monohydrate Against Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuberculosis remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis. The repurposing of existing drugs presents a promising avenue for the discovery of novel anti-tuberculosis agents. This technical guide provides an in-depth analysis of the antimicrobial properties of oxyphenbutazone monohydrate, a non-steroidal anti-inflammatory drug (NSAID), against Mycobacterium tuberculosis. Recent studies have unveiled its potent and selective activity, particularly against non-replicating persister cells, which are notoriously difficult to eradicate with conventional antibiotics. This document details the mechanism of action, quantitative antimicrobial data, and the experimental protocols utilized in these pivotal studies.
Mechanism of Action: A Prodrug Approach to Targeting Persister Cells
Oxyphenbutazone's efficacy against M. tuberculosis is not direct but rather relies on its conversion to an active metabolite within the specific microenvironment inhabited by the tubercle bacilli. It functions as a prodrug, activated by the very conditions that induce the non-replicating state in M. tuberculosis.
Key aspects of its mechanism of action include:
-
Selective activity: this compound demonstrates selective bactericidal activity against non-replicating Mycobacterium tuberculosis.[1][2]
-
Activation in the host microenvironment: The anti-mycobacterial action of oxyphenbutazone is contingent on its 4-hydroxylation to form 4-butyl-4-hydroxy-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione (4-OH-OPB). This conversion is facilitated by conditions that mimic the host environment where M. tuberculosis resides, such as mild acidity and the presence of reactive nitrogen intermediates (RNIs).[3]
-
Dual efficacy of the active metabolite: The resulting metabolite, 4-OH-OPB, is effective against both replicating and non-replicating M. tuberculosis, including strains resistant to standard anti-TB drugs.[3]
-
Molecular targets: 4-OH-OPB exerts its bactericidal effect by depleting essential flavins and forming covalent adducts with N-acetyl-cysteine and, crucially, mycothiol, a key antioxidant in mycobacteria.[3]
-
Synergistic potential: The active metabolite, 4-OH-OPB, has been shown to act synergistically with other oxidants and several existing anti-tuberculosis drugs, suggesting its potential role in combination therapies.[3]
Quantitative Antimicrobial Data
The in vitro activity of oxyphenbutazone and its active metabolite has been quantified against various strains of M. tuberculosis. The following tables summarize the key findings.
Table 1: Minimum Inhibitory Concentration (MIC) of Oxyphenbutazone
| M. tuberculosis Strain | Assay Condition | MIC | Reference |
| Multidrug-Resistant (MDR) | Resazurin Microdilution Assay | MIC₅₀: 40 mg/L | Gujadhur et al., 2017 |
| Multidrug-Resistant (MDR) | Resazurin Microdilution Assay | MIC₉₀: 60 mg/L | Gujadhur et al., 2017 |
| Replicating | Agar Plate Assay | 10 µg/mL | Gold et al., 2012[3] |
Table 2: Minimum Inhibitory Concentration (MIC) of 4-hydroxy-oxyphenbutazone (4-OH-OPB)
| M. tuberculosis Strain | Assay Condition | MIC | Reference |
| Replicating H37Rv | Liquid Culture (low BSA) | 25 µM | Gold et al., 2012[3] |
| Streptomycin-resistant | Liquid Culture | 13 µM | Gold et al., 2012[3] |
| Ethionamide-resistant | Liquid Culture | 13 µM | Gold et al., 2012[3] |
| Isoniazid-resistant | Liquid Culture | 26 µM | Gold et al., 2012[3] |
| p-aminosalicylate-resistant | Liquid Culture | 26 µM | Gold et al., 2012[3] |
| Kanamycin-resistant | Liquid Culture | 26 µM | Gold et al., 2012[3] |
| Ethambutol-resistant | Liquid Culture | 26 µM | Gold et al., 2012[3] |
Experimental Protocols
The determination of the antimicrobial activity of oxyphenbutazone against M. tuberculosis has primarily been conducted using the Resazurin Microdilution Assay (REMA). This colorimetric assay provides a reliable and cost-effective method for assessing mycobacterial viability.
Resazurin Microdilution Assay (REMA) Protocol
This protocol is a synthesized representation based on established methodologies for M. tuberculosis susceptibility testing.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Principle: Resazurin, a blue-colored, non-fluorescent, and cell-permeable dye, is reduced by the metabolic activity of viable cells to the pink-colored and highly fluorescent resorufin. The color change serves as a visual indicator of cell growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.
Materials:
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
M. tuberculosis Culture: A mid-log phase culture of the desired M. tuberculosis strain.
-
96-well Microtiter Plates: Sterile, U-bottom plates.
-
Resazurin Solution: A sterile 0.01% (w/v) solution of resazurin sodium salt in distilled water.
-
Control Drugs: Isoniazid and/or Rifampicin for quality control.
Procedure:
-
Preparation of Drug Dilutions:
-
Serially dilute the stock solution of oxyphenbutazone in the culture medium directly in the 96-well plate to achieve the desired final concentrations.
-
Include a drug-free well for growth control and a medium-only well for sterility control.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the M. tuberculosis culture to a McFarland standard of 1.0.
-
Dilute the adjusted inoculum (typically 1:20) in the culture medium to achieve the final desired bacterial concentration.
-
-
Inoculation:
-
Add the prepared inoculum to each well containing the drug dilutions and the growth control well.
-
-
Incubation:
-
Seal the plates to prevent evaporation and incubate at 37°C for 7 days.
-
-
Addition of Resazurin:
-
After the initial incubation period, add the resazurin solution to each well.
-
Re-incubate the plates at 37°C for 24-48 hours.
-
-
Reading the Results:
-
Visually inspect the plates for a color change.
-
The MIC is the lowest concentration of the drug that remains blue (no color change to pink).
-
Limitations and Future Directions
While the in vitro data for oxyphenbutazone and its active metabolite are compelling, several limitations and areas for future research exist:
-
In Vivo Efficacy: A significant challenge in the preclinical development of oxyphenbutazone is its rapid metabolism to an inactive form in mice. This makes standard murine models of tuberculosis unsuitable for evaluating its in vivo efficacy. Alternative animal models with metabolic profiles more similar to humans may be necessary to assess its therapeutic potential.
-
Minimum Bactericidal Concentration (MBC): To date, specific MBC values for oxyphenbutazone and 4-OH-OPB against M. tuberculosis have not been extensively reported. Determining the MBC would provide crucial information on the cidal versus static nature of the compound.
-
Toxicity and Pharmacokinetics: As an NSAID, oxyphenbutazone has a known side-effect profile. Further investigation into the pharmacokinetics and potential toxicity of the active metabolite, 4-OH-OPB, is warranted, especially in the context of long-term tuberculosis therapy.
-
Clinical Trials: The unique challenge of its metabolic profile in mice may hinder the progression of oxyphenbutazone to clinical trials, as preclinical animal efficacy studies are a standard regulatory requirement.
Conclusion
This compound represents a promising repurposed drug candidate for the treatment of tuberculosis. Its unique mechanism of action, involving activation within the host microenvironment to target otherwise drug-tolerant non-replicating mycobacteria, addresses a critical unmet need in tuberculosis therapy. The quantitative in vitro data for both the parent compound and its active metabolite are encouraging. However, significant challenges, particularly concerning the lack of a suitable animal model for in vivo efficacy studies, must be overcome to translate these promising preclinical findings into a viable therapeutic option for tuberculosis patients. Further research focusing on formulation strategies to deliver the active metabolite directly, or the development of analogues with improved metabolic stability, could pave the way for the clinical application of this novel anti-tuberculosis agent.
References
A Comprehensive Pharmacological Profile of Oxyphenbutazone Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphenbutazone, a non-steroidal anti-inflammatory drug (NSAID), is an active metabolite of phenylbutazone. It was formerly utilized for its potent anti-inflammatory, analgesic, and antipyretic properties in the management of rheumatic disorders such as rheumatoid arthritis. However, its use has been largely discontinued due to a significant risk of serious adverse effects. This technical guide provides an in-depth overview of the pharmacological profile of oxyphenbutazone monohydrate, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by available data and experimental methodologies.
Mechanism of Action
Oxyphenbutazone exerts its pharmacological effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Inhibition of Prostaglandin Synthesis
The primary mechanism of action of oxyphenbutazone is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. By blocking both COX-1 and COX-2, oxyphenbutazone reduces the production of various prostaglandins (PGE2, PGI2, etc.) involved in the inflammatory cascade, thereby alleviating pain and inflammation.
Caption: Figure 1. Mechanism of Action of Oxyphenbutazone.
Pharmacodynamics
The pharmacodynamic effects of oxyphenbutazone are a direct consequence of its inhibition of prostaglandin synthesis.
Anti-inflammatory Effects
By reducing prostaglandin levels at the site of inflammation, oxyphenbutazone mitigates several key features of the inflammatory response, including vasodilation, increased vascular permeability, and the subsequent swelling and pain.
Analgesic Effects
The analgesic properties of oxyphenbutazone are attributed to the decreased production of prostaglandins, which are known to sensitize peripheral nociceptors to other inflammatory mediators such as bradykinin and histamine.
Antipyretic Effects
Oxyphenbutazone reduces fever by inhibiting the synthesis of prostaglandins in the hypothalamus, the region of the brain that regulates body temperature.
Quantitative Pharmacological Data
| Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| COX-1 | Data not available | Not applicable |
| COX-2 | Data not available | Not applicable |
Note: The lack of recent, precise IC50 values reflects the discontinued clinical use of oxyphenbutazone.
Pharmacokinetics
Oxyphenbutazone is the major active metabolite of phenylbutazone. Its pharmacokinetic profile is characterized by a long elimination half-life.
| Parameter | Value (in Humans) | Reference |
| Half-life (t½) | ~70 hours (as a metabolite of phenylbutazone) | [1] |
| Volume of Distribution (Vd) | 0.28 L/kg (in pigs, similar to humans) | [2] |
| Clearance (CL) | Data not available | |
| Protein Binding | ~97% (in pigs, similar to humans) | [2] |
Clinical Efficacy
Clinical trials conducted in the mid-20th century demonstrated the efficacy of oxyphenbutazone in treating rheumatic disorders.
| Indication | Dosage | Comparator | Outcome | Reference |
| Rheumatoid Arthritis | 200 mg three times daily for 21 days | Protacine (150 mg three times daily) | Protacine showed a greater reduction in symptom scores (55% vs. 34% for oxyphenbutazone). | [3] |
| Rheumatoid Arthritis & Osteoarthritis | Not specified | Fenbufen, Aspirin, Indomethacin | Efficacy was comparable to full therapeutic doses of the comparator drugs. | [1] |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted to evaluate the pharmacological properties of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of oxyphenbutazone on COX-1 and COX-2.
Caption: Figure 2. COX Inhibition Assay Workflow.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 can be used.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.
-
Add the different concentrations of oxyphenbutazone or vehicle control to the wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping agent (e.g., a strong acid).
-
-
Quantification of Prostaglandin E2: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of oxyphenbutazone, and the IC50 value (the concentration that inhibits 50% of the enzyme activity) is determined by non-linear regression analysis.
Measurement of Prostaglandin E2 Production in Cell Culture
This protocol describes a method to assess the effect of oxyphenbutazone on PGE2 production in a cellular context.
Methodology:
-
Cell Culture: Use a suitable cell line that expresses COX enzymes, such as murine macrophage-like RAW 264.7 cells.
-
Cell Stimulation:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.
-
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit.[4]
-
Data Analysis: Compare the PGE2 levels in the oxyphenbutazone-treated groups to the vehicle-treated control group to determine the inhibitory effect.
Arachidonic Acid-Induced Platelet Aggregation Assay
This protocol details a method to evaluate the effect of oxyphenbutazone on platelet function.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to obtain PRP.
-
-
Platelet Aggregation Measurement:
-
Use a platelet aggregometer to measure changes in light transmission through the PRP, which corresponds to the degree of platelet aggregation.
-
Pre-incubate the PRP with different concentrations of this compound or a vehicle control.
-
Induce platelet aggregation by adding arachidonic acid.
-
-
Data Analysis: Record the maximum percentage of aggregation and the slope of the aggregation curve. Compare the results from the oxyphenbutazone-treated samples to the control to assess its anti-platelet activity.
Adverse Effects and Safety Profile
The clinical use of oxyphenbutazone has been severely restricted due to its association with serious adverse effects, including:
-
Hematological disorders: Agranulocytosis and aplastic anemia.
-
Gastrointestinal effects: Gastric irritation, ulceration, and bleeding.
-
Renal effects: Sodium and water retention.
Conclusion
This compound is a potent, non-selective COX inhibitor with demonstrated anti-inflammatory and analgesic properties. However, its significant and potentially life-threatening adverse effects have led to its withdrawal from most markets. This technical guide provides a summary of its pharmacological profile, which may be of value to researchers and scientists in the fields of pharmacology and drug development, particularly for understanding the historical context of NSAID development and for comparative studies. The provided experimental protocols offer a framework for the further in vitro and cellular characterization of this and similar compounds.
References
- 1. Overview of efficacy of fenbufen in rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of phenylbutazone and oxyphenabutazone in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Oxyphenbutazone monohydrate solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of oxyphenbutazone monohydrate in various solvents, protocols for solubility determination, and an overview of its primary mechanism of action.
Physicochemical Properties
This compound is the hydrated form of oxyphenbutazone, a non-steroidal anti-inflammatory drug (NSAID) and an active metabolite of phenylbutazone.[1][2] It presents as crystals with a melting point of 96°C.[3] The anhydrous form has a melting point of 124-125°C.[3]
Molecular Formula: C₁₉H₂₂N₂O₄[4] Molecular Weight: 342.39 g/mol [5]
Solubility Data
The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and in vitro testing. The following table summarizes the solubility of oxyphenbutazone (data may not always specify the hydrate form) in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~25[1], 10, 80[6], 100[7] | ~72.9, 29.2, 233.7, 291.9 | A range of values is reported. Sonication may be required.[6] Hygroscopic nature of DMSO can impact solubility.[7] |
| Ethanol | ~50[1][8], 20 (with heating) | ~146.0 | - |
| Dimethylformamide (DMF) | ~25[1][8] | ~72.9 | - |
| Methanol | Soluble[3], 10 | - | - |
| Water | ~1[1][8] | ~2.9 | Very slightly soluble.[2] |
| PBS (pH 7.2) | ~0.5[1][8] | ~1.5 | - |
| Chloroform | Soluble[2][3] | - | - |
| Benzene | Soluble[2][3] | - | - |
| Ether | Soluble[2][3] | - | - |
| Acetone | Freely Soluble[2] | - | - |
Experimental Protocols
Protocol for Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.[9] This protocol is a generalized procedure and may require optimization based on the specific characteristics of this compound and the chosen solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, Ethanol, Water)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for analysis
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours). It is advisable to conduct preliminary experiments to determine the optimal equilibration time.[10]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining undissolved particles. This step is crucial to avoid artificially high solubility readings.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample. This concentration represents the equilibrium solubility.
-
Below is a visual representation of the experimental workflow.
Mechanism of Action: COX Inhibition
Oxyphenbutazone, like other NSAIDs, primarily exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[11] There are two main isoforms, COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX enzymes, oxyphenbutazone reduces the production of these prostaglandins.[11]
The following diagram illustrates the simplified signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Oxazolidin | C19H20N2O3 | CID 4641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxyphenbutazone [drugfuture.com]
- 4. This compound | C19H22N2O4 | CID 104811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. klivon.com [klivon.com]
- 6. Oxyphenbutazone | COX | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. What is the mechanism of Oxyphenbutazone? [synapse.patsnap.com]
Application Notes and Protocols for Oxyphenbutazone Monohydrate in In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxyphenbutazone, an active metabolite of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) with a well-documented history in medicine.[1][2] While its clinical use has been curtailed due to concerns about side effects, its potent anti-inflammatory and emerging anti-neoplastic properties make it a valuable tool for in vitro research.[2][3] Oxyphenbutazone monohydrate is a hydrated form of the compound, suitable for research applications. These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to investigate its biological effects, including cytotoxicity, impact on cell proliferation, and its mechanism of action.
Mechanism of Action
Oxyphenbutazone exerts its biological effects through several mechanisms:
-
Non-selective COX Inhibition: As a non-selective cyclooxygenase (COX) inhibitor, it blocks the production of prostaglandins, key mediators of inflammation and pain.[1][4]
-
Wnt/β-catenin Signaling Pathway Deactivation: Studies have shown that oxyphenbutazone can suppress the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation. This action is linked to the suppression of Prostaglandin E2 (PGE2).[5][6]
-
Induction of Apoptosis: In combination with other agents like methotrexate, oxyphenbutazone has been shown to activate the caspase-9/-3 cascade, leading to apoptosis in cancer cells.[5][6]
-
Inhibition of Cytokine Production: It is a potent inhibitor of cytokine production by monocytes and lymphocytes, including monokines and both Th1 and Th2 lymphokines.[7]
Data Presentation
Table 1: In Vitro Efficacy of Oxyphenbutazone in Combination with Methotrexate (MTX) in Hep3B Cells
| Oxyphenbutazone (µmol/L) | Methotrexate (µmol/L) | Observed Effect | Reference |
| 2.5, 5.0, or 7.5 | 0.25, 0.5, or 1.0 | Significant synergistic cytotoxicity. | [5][6] |
| 5.0 or 7.5 | 0.5 and 1.0 | Inhibition of cell proliferation (low BrdU incorporation) and activation of caspase-9/-3 cascade (apoptosis). | [5][6] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in cell culture assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Protocol:
-
Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM or 80 mg/mL), calculate the mass of this compound needed.[1] The molecular weight of anhydrous oxyphenbutazone is 324.37 g/mol .
-
Dissolution: In a sterile environment (e.g., a biological safety cabinet), add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 3.24 mg of oxyphenbutazone in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.[1]
-
Sterilization: The DMSO stock solution is considered sterile. No further filtration is typically required if handled under aseptic conditions.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[8]
Note: When preparing working concentrations, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Selected cell line (e.g., Hep3B)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The concentration range should be determined based on preliminary studies or literature (e.g., 1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of oxyphenbutazone. Include wells with medium and DMSO (vehicle control) and wells with untreated cells (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Cell Proliferation Assay (BrdU Incorporation)
Objective: To assess the effect of this compound on DNA synthesis and cell proliferation.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
BrdU (Bromodeoxyuridine) labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase)
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Cytotoxicity Assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.
-
Fixation and Denaturation: After the labeling period, remove the culture medium, and fix and denature the cellular DNA according to the manufacturer's instructions.
-
Antibody Incubation: Add the anti-BrdU antibody conjugate to each well and incubate.
-
Washing: Wash the wells multiple times with a washing buffer to remove any unbound antibody.
-
Substrate Reaction: Add the substrate solution and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: A decrease in absorbance compared to the control indicates an inhibition of cell proliferation.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: General workflow for in vitro cell culture assays.
References
- 1. Oxyphenbutazone | COX | TargetMol [targetmol.com]
- 2. Oxazolidin | C19H20N2O3 | CID 4641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Review of toxicity of oxyphenbutazone, report of a case of thrombocytopenic purpura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxyphenbutazone promotes cytotoxicity in rats and Hep3B cellsvia suppression of PGE2 and deactivation of Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Oxyphenbutazone Monohydrate in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphenbutazone, a metabolite of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that has been historically used for its potent anti-inflammatory, analgesic, and antipyretic properties.[1] Although its clinical use in humans has declined due to the availability of newer NSAIDs with improved safety profiles, oxyphenbutazone remains a valuable tool in preclinical research, particularly in animal models of inflammation. These application notes provide detailed protocols for utilizing oxyphenbutazone monohydrate in two common animal models of inflammation: carrageenan-induced paw edema and adjuvant-induced arthritis.
Mechanism of Action
Oxyphenbutazone primarily exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX enzymes, oxyphenbutazone reduces the production of prostaglandins, thereby mitigating the inflammatory response.[1] Additional mechanisms may contribute to its anti-inflammatory effects, including the stabilization of lysosomal membranes and modulation of immune cell activity.[1][2] Recent studies have also suggested that oxyphenbutazone can inhibit the NF-κB/IκB-α signaling pathway, a critical regulator of inflammatory responses.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of oxyphenbutazone and the related compound phenylbutazone in various animal models of inflammation.
Table 1: Effect of Phenylbutazone on Carrageenan-Induced Inflammation in Rats
| Animal Model | Drug Administration | Dosage | Effect | Reference |
| Carrageenan-Induced Neck Inflammation | Single oral dose, 1 hour before carrageenan injection | 100 mg/kg | Significantly reduced inflammatory swelling | [2] |
Note: Phenylbutazone is the parent drug of oxyphenbutazone.
Table 2: Effect of Oxyphenbutazone on Formaldehyde-Induced Inflammation in Rats
| Animal Model | Drug Administration | Dosage | Effect on Plasma Seromucoids | Reference |
| Formaldehyde-Induced Inflammation | Subcutaneous injection, 6 hours after formaldehyde | 100 mg/kg | Significantly lowered plasma seromucoids | |
| Formaldehyde-Induced Inflammation | Subcutaneous injection, 24 hours before formaldehyde | 100 mg/kg | More pronounced decrease in plasma seromucoids | |
| Formaldehyde-Induced Inflammation | Single or repeated subcutaneous injections | 50 mg/kg | No significant effect detected |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of test compounds against acute inflammation.
Materials:
-
This compound
-
Carrageenan (lambda, Type IV)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Plethysmometer or digital calipers
-
Syringes and needles (26G)
Protocol:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Control (Vehicle)
-
Positive Control (e.g., Indomethacin 10 mg/kg)
-
Oxyphenbutazone (e.g., 25, 50, and 100 mg/kg)
-
-
Drug Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer the test compounds and vehicle orally (p.o.) via gavage, typically 1 hour before the induction of inflammation.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
A plethysmometer is the preferred instrument for measuring paw volume.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Adjuvant-Induced Arthritis in Rats
This model is a well-established tool for studying the chronic inflammatory processes associated with rheumatoid arthritis.
Materials:
-
This compound
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Male Lewis or Sprague-Dawley rats (180-220g)
-
Digital calipers
-
Syringes and needles
Protocol:
-
Animal Acclimatization: As described for the carrageenan-induced paw edema model.
-
Induction of Arthritis:
-
On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw.
-
-
Grouping and Drug Administration:
-
Randomly divide the animals into groups (n=6 per group) as described previously.
-
Begin oral administration of this compound or vehicle on day 0 (prophylactic) or after the onset of arthritis (e.g., day 8, therapeutic) and continue daily for a specified period (e.g., 21 or 28 days).
-
-
Assessment of Arthritis:
-
Paw Volume/Thickness: Measure the volume or diameter of both the injected (primary lesion) and non-injected (secondary lesion) hind paws at regular intervals (e.g., every 2-3 days).
-
Arthritic Score: Visually score the severity of arthritis in all four paws based on a scale (e.g., 0-4, where 0=no swelling and 4=severe swelling and erythema).
-
Body Weight: Monitor body weight regularly as a general indicator of health.
-
-
Data Analysis:
-
Analyze changes in paw volume, arthritic score, and body weight over time using appropriate statistical methods.
-
At the end of the study, histological analysis of the joints can be performed to assess synovial inflammation, cartilage degradation, and bone erosion.
-
Visualizations
Caption: Mechanism of action of Oxyphenbutazone.
Caption: Workflow for Carrageenan-Induced Paw Edema.
Caption: Workflow for Adjuvant-Induced Arthritis.
References
Application Notes and Protocols for Oxyphenbutazone Monohydrate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphenbutazone monohydrate, a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, is a critical reference standard in analytical chemistry.[1][2] Its well-characterized properties and stability make it an essential tool for the accurate quantification and identification of oxyphenbutazone in various matrices, including pharmaceutical formulations and biological samples. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.
| Property | Value | Reference |
| Chemical Name | 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione monohydrate | [3][4] |
| CAS Number | 7081-38-1 | [1][3][4] |
| Molecular Formula | C₁₉H₂₂N₂O₄ | [1] |
| Molecular Weight | 342.39 g/mol | [1][3][4] |
| Purity | ≥98% (by HPLC) | |
| Appearance | White to yellowish-white crystalline powder | |
| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic), ethanol, and methanol.[5][6] | [5][6] |
| Storage | Store at +5°C.[3][4] | [3][4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification of Oxyphenbutazone
This protocol describes a reversed-phase HPLC method for the quantitative analysis of oxyphenbutazone in a sample matrix, using this compound as a reference standard.
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Sample containing oxyphenbutazone
2. Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 0.05M potassium phosphate monobasic in water and adjust the pH to 3.5 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 55:45 v/v). The exact ratio should be optimized for the specific column and system.
-
Reference Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical tablets, a representative portion of the powdered tablet can be extracted with the mobile phase, sonicated, and filtered. For biological samples, a liquid-liquid or solid-phase extraction may be necessary.
4. HPLC Conditions:
-
Column: C18 (25 cm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.05M Phosphate Buffer pH 3.5 (e.g., 45:55 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: Ambient
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the oxyphenbutazone standard against its concentration.
-
Determine the concentration of oxyphenbutazone in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of oxyphenbutazone.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol provides a general framework for the sensitive and selective analysis of oxyphenbutazone using LC-MS/MS, with this compound as the reference standard. Isotope-labeled internal standards, such as oxyphenbutazone-d9, are recommended for the highest accuracy.[7]
1. Materials and Reagents:
-
This compound Reference Standard
-
Oxyphenbutazone-d9 (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (e.g., plasma, urine)
2. Equipment:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase analytical column (e.g., C18, 50 mm x 2.1 mm, 2.7 µm)
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve oxyphenbutazone-d9 in methanol.
-
Working Standard and Internal Standard Solutions: Prepare serial dilutions of the stock solutions in methanol or a suitable solvent to create calibration standards and a working internal standard solution.
4. Sample Preparation (Liquid-Liquid Extraction for Plasma):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
5. LC-MS/MS Conditions:
-
Column: C18 (e.g., 50 mm x 2.1 mm, 2.7 µm)
-
Mobile Phase Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode.
-
Oxyphenbutazone Transition: e.g., m/z 323.1 → 184.1
-
Oxyphenbutazone-d9 Transition: e.g., m/z 332.2 → 184.1 (or other appropriate fragment)
-
6. Data Analysis:
-
Quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve constructed from the prepared standards.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of oxyphenbutazone.
Signaling Pathway
Recent studies have indicated that oxyphenbutazone can exert its effects through the modulation of cellular signaling pathways. Specifically, it has been shown to promote cytotoxicity in certain cancer cells by deactivating the Wnt/β-catenin signaling pathway.[2] This pathway is crucial in cell fate determination, proliferation, and migration.
Wnt/β-catenin Signaling Pathway and the Effect of Oxyphenbutazone
Caption: Deactivation of the Wnt/β-catenin pathway by oxyphenbutazone.
Conclusion
This compound is an indispensable reference standard for the accurate and reliable analysis of oxyphenbutazone in various applications. The detailed HPLC and LC-MS/MS protocols provided here serve as a robust starting point for method development and validation. Furthermore, the elucidation of its interaction with key signaling pathways, such as the Wnt/β-catenin pathway, opens avenues for further research into its pharmacological effects. Proper use and handling of this reference standard are paramount to ensuring the quality and integrity of analytical data in research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oxazolidin | C19H20N2O3 | CID 4641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oxyphenbutazone-d9 | CAS 1189693-23-9 | LGC Standards [lgcstandards.com]
Application Notes and Protocols for the Polarographic Analysis of Oxyphenbutazone Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphenbutazone, a non-steroidal anti-inflammatory drug (NSAID), is a metabolite of phenylbutazone. Its quantitative determination in pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. Polarographic techniques offer a sensitive and accurate method for the analysis of electroactive compounds like oxyphenbutazone. This application note details the protocols for the determination of oxyphenbutazone monohydrate using direct current (DC) polarography and the more sensitive differential pulse polarography (DPP), following its conversion to a polarographically active nitroso derivative.
The analytical methodology is based on the nitrosation of the active methylene group in the oxyphenbutazone molecule. The resulting nitroso derivative exhibits a well-defined, irreversible cathodic reduction wave that is diffusion-controlled, making it suitable for quantitative analysis.[1]
Quantitative Data Summary
The following tables summarize the quantitative parameters for the polarographic analysis of this compound.
Table 1: Performance Characteristics of the Polarographic Methods
| Parameter | DC Polarography | Differential Pulse Polarography (DPP) |
| Concentration Range | 2.5 - 10 mg/100 mL | As low as 10 ppm |
| Accuracy | 99.9 ± 1.38% | 99.70 ± 0.99% |
| Limit of Detection (LOD) | Not specified | Sub-ppm levels achievable |
| Limit of Quantitation (LOQ) | Not specified | ~10 ppm[1] |
Table 2: Typical Experimental Conditions for Differential Pulse Polarography
| Parameter | Value |
| Working Electrode | Dropping Mercury Electrode (DME) |
| Reference Electrode | Saturated Calomel Electrode (SCE) |
| Supporting Electrolyte | Britton-Robinson buffer |
| pH | 4.0 - 6.0 |
| Pulse Amplitude | 50 mV |
| Scan Rate | 5 mV/s |
| Drop Time | 1 s |
Experimental Protocols
Preparation of the Nitroso-Derivative of Oxyphenbutazone
This protocol describes the conversion of oxyphenbutazone to its electroactive nitroso derivative.
Materials:
-
This compound standard or sample
-
Sodium nitrite (NaNO₂) solution (1% w/v)
-
Hydrochloric acid (HCl) (1 M)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Volumetric flasks
-
Pipettes
Procedure:
-
Accurately weigh a quantity of this compound powder and dissolve it in a suitable solvent (e.g., ethanol) to prepare a stock solution of known concentration.
-
Transfer an aliquot of the oxyphenbutazone stock solution into a 25 mL volumetric flask.
-
Add 1 mL of 1 M hydrochloric acid to the flask.
-
Add 1 mL of 1% sodium nitrite solution.
-
Allow the reaction mixture to stand at room temperature (25 ± 2 °C) for 10 minutes to ensure complete nitrosation.
-
Neutralize the excess acid by adding 1 mL of 1 M sodium hydroxide solution.
-
Dilute the solution to the mark with the chosen supporting electrolyte (Britton-Robinson buffer).
Polarographic Measurement
This protocol outlines the procedure for the polarographic analysis of the prepared nitroso-oxyphenbutazone solution.
Materials:
-
Polarographic analyzer with a dropping mercury electrode (DME) assembly
-
Saturated Calomel Electrode (SCE) as the reference electrode
-
Platinum wire auxiliary electrode
-
Britton-Robinson buffer solution (pH adjusted to the desired value, e.g., pH 5)
-
Nitrogen gas (high purity) for deoxygenation
-
Prepared nitroso-oxyphenbutazone solution
Procedure:
-
Prepare the Britton-Robinson buffer solution and adjust the pH to the optimal range (typically between 4.0 and 6.0) using appropriate volumes of 0.2 M NaOH.[2]
-
Transfer a suitable volume (e.g., 10 mL) of the prepared nitroso-oxyphenbutazone solution into the polarographic cell.
-
Deoxygenate the solution by bubbling high-purity nitrogen gas through it for 5-10 minutes. This is crucial as dissolved oxygen is electroactive and can interfere with the measurement.
-
Immerse the DME, SCE, and platinum auxiliary electrode into the solution.
-
For DC Polarography , scan the potential from an initial potential (e.g., -0.2 V) to a final potential (e.g., -1.2 V) versus the SCE. Record the resulting polarogram.
-
For Differential Pulse Polarography (DPP) , apply the parameters listed in Table 2. Scan the potential over the range where the reduction peak of the nitroso-derivative appears. Record the differential pulse polarogram.
-
Construct a calibration curve by preparing a series of standard solutions of nitroso-oxyphenbutazone and measuring their respective diffusion currents (for DC polarography) or peak currents (for DPP).
-
Determine the concentration of oxyphenbutazone in the sample solution by interpolating its measured current from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the polarographic analysis of this compound.
Electrochemical Reduction Pathway
The following diagram illustrates the proposed electrochemical reduction pathway of the nitroso-derivative of oxyphenbutazone at the dropping mercury electrode. The reduction is an irreversible process involving the uptake of electrons and protons.
References
Application Notes and Protocols for Studying Prostaglandin Synthesis Inhibition using Oxyphenbutazone Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Oxyphenbutazone monohydrate as a tool to study the inhibition of prostaglandin synthesis. This document includes its mechanism of action, protocols for in vitro cyclooxygenase (COX) inhibition assays, and comparative data on its inhibitory potency.
Introduction
Oxyphenbutazone, a metabolite of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects, including anti-inflammatory, analgesic, and antipyretic actions, primarily through the inhibition of prostaglandin synthesis.[1] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[1] By blocking the enzymes responsible for prostaglandin production, Oxyphenbutazone serves as a valuable research tool for investigating the prostaglandin synthesis pathway and for the screening and characterization of other potential anti-inflammatory agents.
Mechanism of Action
Oxyphenbutazone functions by inhibiting the cyclooxygenase (COX) enzymes, which are the key catalysts in the conversion of arachidonic acid to prostaglandins.[1] There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed isoform involved in physiological "housekeeping" functions such as protecting the gastric mucosa and maintaining kidney function.[1]
-
COX-2: An inducible isoform that is upregulated during inflammatory responses.
By inhibiting both COX-1 and COX-2, Oxyphenbutazone reduces the production of prostaglandins, thereby mitigating the inflammatory response.[1]
Mechanism of Oxyphenbutazone Action
Caption: Oxyphenbutazone inhibits both COX-1 and COX-2 enzymes.
Data Presentation: Inhibitory Potency
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| Phenylbutazone | 4.2 | 1.5 | 0.36 |
| Meloxicam | 0.8 | 0.09 | 0.11 |
| Carprofen | 2.2 | 0.2 | 0.09 |
| Flunixin | 0.1 | 0.04 | 0.4 |
Data derived from an in vitro analysis in horse blood.[1] A lower selectivity ratio indicates a higher selectivity for COX-2.
Experimental Protocols
The following is a generalized protocol for an in vitro cyclooxygenase (COX) inhibition assay to determine the IC50 value of this compound. This protocol is based on commonly used non-proprietary methods and can be adapted for various laboratory settings.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader capable of colorimetric or fluorometric detection
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested.
-
Prepare the reaction buffer containing the necessary cofactors.
-
Prepare a stock solution of arachidonic acid.
-
Dilute the COX-1 and COX-2 enzymes to the desired working concentration in the reaction buffer.
-
-
Assay Protocol:
-
Add the reaction buffer to the wells of a 96-well microplate.
-
Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the different concentrations of the this compound dilutions to the wells. Include a vehicle control (DMSO without inhibitor) and a positive control (a known COX inhibitor).
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent. For a colorimetric assay using TMPD, the appearance of the oxidized product is monitored.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for determining the IC50 of Oxyphenbutazone.
Conclusion
This compound is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. Its ability to block prostaglandin synthesis makes it a standard compound for studying the inflammatory pathway and for the comparative analysis of novel anti-inflammatory drugs. The provided protocols and data serve as a foundational resource for researchers in pharmacology and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Oxyphenbutazone Monohydrate in Cell-Based Assays
Welcome to the technical support center for the use of oxyphenbutazone monohydrate in your cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cells?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) and an active metabolite of phenylbutazone.[1][2] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting COX enzymes, oxyphenbutazone blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Q2: How should I prepare and store a stock solution of this compound for my cell-based assays?
A2: Oxyphenbutazone is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.[2] For example, a stock solution of 10 mM in DMSO can be prepared.[2]
-
Storage of Powder: Store the solid compound at -20°C for long-term stability (≥4 years).[1]
-
Storage of Stock Solution: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Q3: I'm observing precipitation when I dilute my this compound DMSO stock into my cell culture medium. What should I do?
A3: Precipitation is a common issue with hydrophobic compounds like oxyphenbutazone when diluted into aqueous solutions like cell culture media.[4] Here are several troubleshooting steps:
-
Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the drug solution.[5]
-
Stepwise dilution: Avoid adding the concentrated DMSO stock directly to the final volume of media. Instead, perform a serial dilution in warm media.[5]
-
Increase final DMSO concentration: While aiming for the lowest possible DMSO concentration, you might need to slightly increase it (up to 0.5%) to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
-
Vortexing during dilution: When adding the drug stock to the media, vortex the solution to ensure rapid and even dispersion.[5]
-
Presence of serum: If your experimental design allows, the presence of serum in the culture medium can help to solubilize hydrophobic compounds.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT, AlamarBlue)
Possible Cause 1: Direct Interference with Assay Reagents
-
Problem: NSAIDs, including oxyphenbutazone, may interfere with the redox-based reactions of common viability assays. Oxyphenbutazone has been shown to react with reactive oxygen species, which could potentially affect the reduction of tetrazolium salts (MTT, XTT) or resazurin (AlamarBlue). This can lead to an over or underestimation of cell viability.
-
Solution:
-
Run a cell-free control: Incubate oxyphenbutazone at the highest concentration used in your experiment with the assay reagent in cell-free culture medium. If a color/fluorescence change occurs, it indicates direct chemical reduction of the dye by your compound.
-
Wash cells before adding the assay reagent: After the drug treatment period, gently aspirate the medium containing oxyphenbutazone and wash the cells once with warm PBS before adding the fresh medium containing the viability assay reagent.[7]
-
Use an alternative viability assay: Consider using a non-redox-based assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time impedance-based assay, which measure different parameters of cell health.
-
Possible Cause 2: Altered Mitochondrial Respiration
-
Problem: Some NSAIDs can affect mitochondrial function, which is the basis for MTT and other similar assays.[8] This can lead to misleading results that do not accurately reflect cell number.
-
Solution:
-
Confirm results with a different assay: Use a cytotoxicity assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay, or a direct cell counting method (e.g., trypan blue exclusion) to validate your findings.
-
Assess mitochondrial effects directly: If your research involves mitochondrial pathways, consider using assays that directly measure mitochondrial membrane potential or oxygen consumption to characterize the specific effects of oxyphenbutazone.
-
Issue 2: Discrepancies in IC50 Values Across Different Experiments
Possible Cause 1: Instability of Oxyphenbutazone in Culture Media
-
Problem: The stability of oxyphenbutazone in aqueous solutions can be limited.[1] Degradation over the course of a long incubation period (e.g., 48-72 hours) will decrease the effective concentration of the compound, leading to variability in IC50 values.
-
Solution:
-
Minimize incubation time: If experimentally feasible, use shorter incubation times.
-
Replenish the drug: For longer experiments, consider replacing the medium with freshly prepared drug-containing medium every 24 hours. However, be mindful that this can also introduce stress to the cells.[9]
-
Conduct a stability study: To determine the stability of oxyphenbutazone under your specific experimental conditions, incubate the compound in your cell culture medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours) and then test its effect in a short-term viability assay.
-
Possible Cause 2: Cell Density and Proliferation Rate
-
Problem: The IC50 value can be influenced by the number of cells plated and their growth rate.
-
Solution:
-
Optimize cell seeding density: Perform a preliminary experiment to determine the optimal cell seeding density that ensures cells are in the logarithmic growth phase throughout the experiment.
-
Maintain consistency: Use the same seeding density and experimental timeline for all comparative experiments.
-
Quantitative Data
Table 1: Reported In Vitro Activity of Oxyphenbutazone
| Cell Line | Assay Type | Concentration/Effect | Incubation Time | Reference |
| Hep3B | Cytotoxicity | Enhanced cytotoxicity of Methotrexate (MTX) at 2.5, 5.0, and 7.5 µM | 48 hours | [10][11] |
| MH60 B cells | Proliferation | IC50 = 7.5 µM (inhibition of IL-6-induced proliferation) | Not Specified | [1] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay with Controls for Oxyphenbutazone Interference
This protocol includes steps to mitigate potential interference from oxyphenbutazone.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of oxyphenbutazone in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-treatment control" (medium only).
-
Carefully remove the overnight culture medium and replace it with the drug-containing medium.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Control for direct MTT reduction: In a separate cell-free plate, add your highest concentration of oxyphenbutazone to the medium. Add MTT solution and incubate as with the cell plates. If the solution turns purple, this indicates direct reduction.
-
After the treatment incubation, carefully aspirate the drug-containing medium from the cell plates.
-
Gently wash the cell monolayer once with 100 µL of warm PBS.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
After the MTT incubation, add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at room temperature in the dark on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for β-Catenin Expression
This protocol is for assessing changes in β-catenin levels following treatment with oxyphenbutazone.
Materials:
-
This compound
-
Cells and culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin (and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of oxyphenbutazone or vehicle control for the specified time.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a gel documentation system.
-
Strip the membrane (if necessary) and re-probe for a loading control.
-
Visualizations
Caption: Experimental workflow for a cell viability assay with oxyphenbutazone.
Caption: Troubleshooting guide for drug precipitation in cell culture media.
Caption: Known and potential signaling pathways affected by oxyphenbutazone.
References
- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Solubility Challenges of Oxyphenbutazone Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of oxyphenbutazone monohydrate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) and an active metabolite of phenylbutazone.[1][2] Its poor aqueous solubility presents a significant challenge for researchers, potentially leading to inconsistent results in in-vitro and in-vivo experiments due to low dissolution rates and subsequent low bioavailability.
Q2: What are the known solubilities of oxyphenbutazone in common laboratory solvents?
A2: The solubility of oxyphenbutazone varies significantly across different solvents. It is poorly soluble in aqueous solutions but shows good solubility in several organic solvents. The table below summarizes the available quantitative data.
Data Presentation: Solubility of Oxyphenbutazone
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL[3] | Sonication is recommended to aid dissolution.[1] |
| Ethanol | ~50 mg/mL[2][4] | A common solvent for creating stock solutions. |
| Dimethylformamide (DMF) | ~25 mg/mL[2][4] | Another option for creating stock solutions. |
| Water | ~1 mg/mL[4] | Demonstrates the poor aqueous solubility. |
| PBS (pH 7.2) | ~0.5 mg/mL[2] | Solubility in a physiologically relevant buffer. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL[3] | A common co-solvent system for in-vivo studies. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[3] | An alternative co-solvent system using a cyclodextrin. |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[3] | A lipid-based formulation for in-vivo administration. |
Q3: What are the primary methods to enhance the solubility of this compound for experiments?
A3: The two main strategies for improving the solubility of this compound in a research setting are the co-solvency method and the solid dispersion technique. The co-solvency method involves dissolving the compound in a mixture of a primary solvent in which it is highly soluble (like DMSO) and a secondary, more biocompatible solvent system. Solid dispersion involves dispersing the drug in a solid hydrophilic carrier to improve its dissolution rate.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for key experiments aimed at overcoming the poor solubility of this compound.
I. Co-Solvency Method for In-Vivo and In-Vitro Applications
This method is suitable for preparing this compound solutions for cell culture experiments (in-vitro) and animal studies (in-vivo).
Experimental Protocol:
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in pure DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use of a freshly opened bottle of DMSO is recommended as it can be hygroscopic.[3]
-
If necessary, use sonication or gentle heating to ensure complete dissolution.[1]
-
-
Working Solution Preparation (In-Vivo Formulation Example):
-
This protocol is for a final concentration of ≥ 2.5 mg/mL.[3]
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.
-
It is recommended to prepare this working solution immediately before use.[1]
-
Troubleshooting:
-
Q: My compound precipitates out of solution when I add the saline. What should I do?
-
A: This can happen if the addition of the aqueous component is too rapid. Try adding the saline dropwise while continuously vortexing. Also, ensure that your initial stock solution in DMSO is fully dissolved. Uncontrolled precipitation can occur upon dilution with aqueous media.
-
-
Q: The final solution is cloudy. Is this acceptable?
-
A: For most applications, especially intravenous administration, a clear solution is required. Cloudiness indicates incomplete dissolution or precipitation. You can try gentle warming or further sonication. If the issue persists, you may need to adjust the solvent ratios or consider a different co-solvent system.
-
-
Q: Can I store the final working solution?
II. Solid Dispersion Technique for Enhanced Oral Bioavailability
This technique is particularly useful for improving the dissolution rate of this compound for oral administration studies. The following is a general protocol using the solvent evaporation method with PVP K30 as the carrier.
Experimental Protocol:
-
Preparation of the Drug-Polymer Solution:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:2 w/w).
-
Dissolve both the this compound and PVP K30 in a common volatile solvent, such as ethanol.[5] Ensure complete dissolution of both components.
-
-
Solvent Evaporation:
-
Use a rotary evaporator to remove the solvent under vacuum. This will leave a thin film of the solid dispersion on the wall of the flask.
-
-
Final Product Preparation:
-
The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can then be scraped, pulverized using a mortar and pestle, and sieved to obtain a fine powder.
-
Troubleshooting:
-
Q: The resulting solid dispersion is sticky and difficult to handle. What could be the cause?
-
A: This could be due to residual solvent or the properties of the polymer used. Ensure complete solvent removal by extending the drying time in the vacuum oven. If the issue persists, consider using a higher molecular weight polymer or a different drug-to-polymer ratio.
-
-
Q: The dissolution rate of my solid dispersion is not significantly better than the pure drug. Why?
-
A: This could indicate that the drug has not been fully converted to an amorphous state and may have recrystallized. Characterization techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) can confirm the physical state of the drug in the dispersion. You may need to optimize the preparation method, such as using a faster solvent evaporation rate.
-
-
Q: Can I use a different polymer?
-
A: Yes, other hydrophilic polymers like HPMC or PEGs can be used. The choice of polymer can significantly impact the dissolution profile and stability of the solid dispersion, so it may require some optimization.
-
Visualizations
Below are diagrams illustrating the experimental workflows described.
References
Troubleshooting oxyphenbutazone monohydrate degradation in storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxyphenbutazone monohydrate. The information is presented in a question-and-answer format to directly address common issues encountered during storage and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample. What could be the cause?
A1: The appearance of new peaks in your chromatogram likely indicates the degradation of this compound. Degradation can be caused by several factors, including exposure to heat, light, humidity, and atmospheric oxygen. Hydrolysis and oxidation are the most common degradation pathways.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that your this compound samples are stored in well-closed containers, protected from light, and in a cool, dry place as recommended.[1] Elevated temperatures and high humidity can accelerate degradation.[2][3]
-
Analyze a Fresh Sample: Compare the chromatogram of your stored sample with that of a freshly prepared standard solution of this compound. This will help confirm if the new peaks are indeed degradation products.
-
Perform Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies by subjecting a sample to stress conditions such as acidic, basic, oxidative, and photolytic environments.[4][5] This can help in matching the retention times of the unknown peaks with those of known degradants.
Q2: My this compound powder has changed color from white/yellowish-white to a darker shade. Is it still usable?
A2: A change in the physical appearance, such as color, of a drug substance is a strong indicator of chemical degradation.[6] The formation of colored degradation products can occur, rendering the product impure and potentially altering its therapeutic efficacy and safety profile.[7] It is strongly recommended not to use the product if a significant color change is observed.
Q3: What are the known degradation products of oxyphenbutazone?
A3: Studies have identified at least six potential degradation products of oxyphenbutazone.[7][8] These are primarily formed through oxidation and hydrolysis of the parent molecule. The identified degradation products are:
-
Degradation Product I: 4-hydroxy-4-butyl-l-phenyl-2-(4-hydroxy)phenylpyrazolidine-3,5-dione
-
Degradation Product II: 2-butyl-N-(4-hydroxyphenyl)-N'-phenylpropanediamide
-
Degradation Product III: 2-[1-phenyl-2-(4-hydroxy)phenylhydrazino]-3-oxo-2-butylpropionic acid
-
Degradation Product IV: 4-hydroperoxy-4-butyl-l-phenyl-2-(4-hydroxyphenyl)pyrazolidine-3,5-dione
-
Degradation Product V: 2-butyl-N-{3-[4-butyl-3,5-dioxo-1-(4-hydroxyphenyl)-2-phenylpyrazolidin-4-yl]-4-hydroxyphenyl}-N'-phenylpropanediamide
-
Degradation Product VI: 2-oxo-3-butyl-3-phenylcarbamoyl-5-hydroxyindole
Q4: How can I prevent the degradation of my this compound samples?
A4: To minimize degradation, adhere to the following storage and handling best practices:
-
Temperature: Store at controlled room temperature, avoiding excessive heat.[1]
-
Light: Protect from light by using amber-colored containers or storing in a dark place.[4]
-
Humidity: Keep in a dry environment, as moisture can lead to hydrolysis.[2]
-
Atmosphere: Store in tightly sealed containers to minimize exposure to oxygen, which can cause oxidation.[4]
-
Inert Atmosphere: For long-term storage of highly sensitive materials, consider storage under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Factors Affecting this compound Stability
| Factor | Effect on Stability | Prevention Measures |
| Temperature | Increased temperature accelerates the rate of chemical degradation.[3] | Store at controlled room temperature, away from heat sources. |
| Humidity | High humidity can promote hydrolysis reactions.[2] | Store in a dry place with desiccants if necessary. |
| Light | Exposure to light, especially UV light, can induce photodegradation.[4] | Use light-resistant (amber) containers and store in the dark. |
| pH | Extreme pH conditions (acidic or basic) can catalyze hydrolysis.[3] | Maintain a neutral pH environment for solutions. |
| Oxygen | Atmospheric oxygen can lead to oxidative degradation.[9] | Store in tightly sealed containers; consider inert gas overlay. |
| Excipients | Incompatible excipients can react with the drug substance.[10] | Conduct drug-excipient compatibility studies during formulation. |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the simultaneous determination of oxyphenbutazone and its potential degradation products.[7]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-15 min: 30% to 70% Acetonitrile (linear gradient)
-
15-20 min: 70% Acetonitrile
-
20-25 min: 70% to 30% Acetonitrile (linear gradient)
-
25-30 min: 30% Acetonitrile (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Tablets: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a single dose, dissolve in the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm filter. Dilute the filtrate with the mobile phase to a suitable concentration.
-
Ointments: Accurately weigh a portion of the ointment, dissolve in a suitable organic solvent (e.g., methanol), and then dilute with the mobile phase. Centrifuge to separate excipients before injection.
-
Protocol 2: Stability-Indicating Thin-Layer Chromatography (TLC) Method
This method is suitable for the separation of oxyphenbutazone from its degradation products.[8]
-
Stationary Phase: TLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of Toluene, Chloroform, and Methanol in a ratio of 5:4:1 (v/v/v).
-
Chamber Saturation: Saturate the TLC chamber with the mobile phase vapor for at least 30 minutes before developing the plate.
-
Sample Application: Apply the sample solutions as bands onto the TLC plate.
-
Development: Develop the plate until the mobile phase front has traveled approximately 80% of the plate height.
-
Visualization:
-
UV Detection: Examine the dried plate under short-wave (254 nm) and long-wave (366 nm) UV light.
-
Iodine Vapor: Place the plate in a chamber containing iodine crystals for visualization of spots.
-
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Caption: General workflow for analyzing oxyphenbutazone stability.
Caption: Troubleshooting logic for unexpected analytical results. Caption: Troubleshooting logic for unexpected analytical results.
References
- 1. 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione | C19H20N2O3 | CID 101102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. lcms.cz [lcms.cz]
- 8. Stability-indicating assay for oxyphenbutazone. Part II. High-performance liquid chromatographic determination of oxyphenbutazone and its degradation products - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Interference of Oxyphenbutazone Monohydrate in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from oxyphenbutazone monohydrate in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
Oxyphenbutazone is a non-steroidal anti-inflammatory drug (NSAID) and a major metabolite of phenylbutazone. Its chemical structure, containing aromatic rings and enolic hydroxyl groups, gives it properties that can interfere with various biochemical assays. Potential mechanisms of interference include:
-
Spectroscopic Interference: The molecule may absorb light or fluoresce at wavelengths used for detection in colorimetric or fluorometric assays.
-
Redox Activity: Oxyphenbutazone can react with active oxygen species, which may lead to interference in antioxidant assays or assays involving redox reactions.
-
Protein Binding: It is known to bind to proteins, such as serum albumin, which can affect protein quantification assays or assays involving protein-ligand interactions.[1]
-
Enzyme Inhibition: As an NSAID, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[2][3][4][5][6] It may also inhibit other enzymes non-specifically.
Q2: Which types of assays are most likely to be affected by this compound?
Based on its chemical properties, the following assays are most susceptible to interference:
-
Enzyme Assays: Particularly cyclooxygenase (COX) and peroxidase assays.
-
Antioxidant Assays: Such as DPPH and ABTS radical scavenging assays.
-
Protein Quantification Assays: Including Bradford and Bicinchoninic Acid (BCA) assays.
-
Immunoassays: Due to potential cross-reactivity or non-specific binding.
Q3: How can I determine if this compound is interfering with my assay?
Several control experiments can help identify interference:
-
Blank Measurement: Measure the absorbance or fluorescence of this compound in the assay buffer without the analyte of interest. A significant signal indicates spectroscopic interference.
-
Spike and Recovery: Add a known amount of your analyte to a sample with and without this compound. A significant deviation from 100% recovery in the presence of the compound suggests interference.
-
Serial Dilution: Dilute a sample containing both your analyte and this compound. If the interference is concentration-dependent, the effect should diminish with dilution.
-
Assay with a Structurally Unrelated Compound: If you suspect enzyme inhibition, test a structurally unrelated compound with a similar functional group to see if it produces a similar effect.
Troubleshooting Guides
Issue 1: Inaccurate Results in Enzyme Assays
Symptoms:
-
Unexpectedly low or high enzyme activity.
-
Non-linear reaction progress curves.
-
High background signal.
Possible Cause:
This compound may be directly inhibiting the enzyme (e.g., COX, peroxidase) or interfering with the detection method.
Troubleshooting Steps:
-
Run a Control without Enzyme: To check for direct reaction with the substrate or detection reagents.
-
Determine IC50: Perform a dose-response curve to quantify the inhibitory effect of this compound on the enzyme.
-
Vary Substrate Concentration: To investigate the mechanism of inhibition (e.g., competitive, non-competitive).
-
Use an Alternative Assay: If possible, use an assay with a different detection method (e.g., fluorescence instead of absorbance).
Experimental Protocol: Determining the IC50 of this compound in a Cyclooxygenase (COX) Assay
This protocol is adapted from standard COX inhibition assay procedures.[2][4][5]
Materials:
-
COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
This compound stock solution
-
Detection reagent (e.g., a probe for prostaglandin E2)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the reaction buffer.
-
In a microplate, add the enzyme and the different concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the assay temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a set period (e.g., 10 minutes).
-
Stop the reaction (e.g., by adding a stopping reagent or by heat).
-
Add the detection reagent and measure the signal according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Example Quantitative Data (Hypothetical):
| Assay | This compound IC50 (µM) |
| Ovine COX-1 | 5.2 |
| Human COX-2 | 0.8 |
Issue 2: Inconsistent Results in Antioxidant Assays
Symptoms:
-
Overestimation of antioxidant capacity.
-
Rapid decolorization of radical solutions (e.g., DPPH, ABTS).
Possible Cause:
This compound possesses radical scavenging properties and can directly react with the radicals used in these assays, leading to a false-positive result.
Troubleshooting Steps:
-
Measure Scavenging Activity of Oxyphenbutazone Alone: Determine the IC50 of this compound in the specific antioxidant assay being used.
-
Subtract Blank Scavenging: If the compound is present in your sample, its contribution to the total antioxidant capacity should be subtracted.
-
Use Multiple Assays: Different antioxidant assays have different mechanisms. Comparing results from assays like DPPH, ABTS, and FRAP can provide a more comprehensive understanding.[7][8][9]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a standard method for assessing antioxidant activity.[10][11][12]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound stock solution
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of this compound in methanol.
-
In a microplate or cuvettes, add the different concentrations of this compound.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Plot the percentage of scavenging against the concentration of this compound to determine the IC50.
Example Quantitative Data (Hypothetical):
| Assay | This compound IC50 (µg/mL) |
| DPPH Radical Scavenging | 25.4 |
| ABTS Radical Scavenging | 15.8 |
Issue 3: Erroneous Protein Concentration Measurements
Symptoms:
-
Over- or underestimation of protein concentration.
-
High background in Bradford or BCA assays.
Possible Cause:
-
BCA Assay: Reducing agents can interfere with the BCA assay by reducing Cu2+ to Cu+. The structure of oxyphenbutazone suggests it may have reducing properties.[13][14][15][16][17]
-
Bradford Assay: The Bradford assay relies on the binding of Coomassie dye to proteins. Highly basic or aromatic compounds can interfere with this interaction.[18][19][20][21]
Troubleshooting Steps:
-
Run a Control without Protein: To assess the direct reaction of this compound with the assay reagents.
-
Sample Dilution: Diluting the sample can reduce the concentration of the interfering substance to a non-interfering level.[13]
-
Protein Precipitation: Use methods like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the interfering compound.[14][22]
-
Use a Compatible Assay: If interference is significant, consider using a protein assay with a different chemistry, such as a fluorescent assay or a Lowry-based assay, after checking for compatibility.
Experimental Protocol: Mitigating Interference by Protein Precipitation
This protocol is a general method to remove small molecule interferents.[14][22]
Materials:
-
Protein sample containing this compound
-
Trichloroacetic acid (TCA) or cold acetone
-
Wash buffer (e.g., cold acetone or ethanol)
-
Solubilization buffer compatible with the protein assay
-
Centrifuge
Procedure:
-
Add an equal volume of cold 20% TCA or 4 volumes of cold acetone to the protein sample.
-
Incubate on ice for 30 minutes to precipitate the protein.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully decant the supernatant containing the interfering oxyphenbutazone.
-
Wash the protein pellet with cold acetone or ethanol to remove residual TCA and interferent.
-
Centrifuge again and decant the wash solution.
-
Air-dry the pellet briefly to remove excess acetone/ethanol.
-
Resuspend the protein pellet in a buffer compatible with your chosen protein assay.
-
Proceed with the protein quantification assay.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating assay interference.
Caption: Simplified signaling pathway of enzyme inhibition by oxyphenbutazone.
Caption: Logical relationships of potential interference in BCA and Bradford protein assays.
References
- 1. Effect of albumin conformation on binding of phenylbutazone and oxyphenbutazone to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant activity and free radical scavenging capacity of phenolic extracts from Helicteres isora L. and Ceiba pentandra L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dpph assay ic50: Topics by Science.gov [science.gov]
- 12. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 20. Linearization of the Bradford Protein Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. info.gbiosciences.com [info.gbiosciences.com]
Adjusting pH for optimal oxyphenbutazone monohydrate activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxyphenbutazone monohydrate. The following information addresses common issues related to pH adjustment for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of oxyphenbutazone and why is it important for my experiments?
A1: Oxyphenbutazone has a strongest acidic pKa of approximately 4.73.[1] This is a critical parameter as it indicates that oxyphenbutazone is a weak acid. The pKa is the pH at which the compound exists in equal parts in its ionized (deprotonated) and non-ionized (protonated) forms. This equilibrium directly influences the compound's solubility and ability to permeate cell membranes, which in turn can affect its biological activity in your experiments.
Q2: I am having trouble dissolving this compound. What is the recommended solvent and how does pH affect its solubility?
A2: this compound has limited solubility in aqueous solutions, especially at acidic pH. The solubility is significantly influenced by the pH of the medium. In its non-ionized form (at pH below its pKa), it is less soluble in water. As the pH increases above the pKa, the compound becomes ionized, leading to increased aqueous solubility. For instance, its solubility in PBS at pH 7.2 is reported to be 0.5 mg/mL, while in water, it is 1 mg/mL.[2] For higher concentrations, organic solvents such as DMSO, DMF, and ethanol are recommended.[2][3]
Q3: At what pH should I conduct my cell-based assays to ensure optimal activity of oxyphenbutazone?
A3: The optimal pH for activity in cell-based assays often represents a balance between solubility and membrane permeability. While a higher pH (above 4.73) increases solubility, the ionized form of the drug may have reduced ability to cross the cell membrane to reach intracellular targets like cyclooxygenase (COX) enzymes. Conversely, at a lower pH, the non-ionized form is more lipid-soluble and can more readily cross cell membranes, but its low solubility might be a limiting factor. Typically, standard physiological pH, around 7.2-7.4, is a good starting point as it provides a reasonable balance for many experimental systems.[2] However, the optimal pH may vary depending on the cell type and experimental conditions.
Q4: Can pH affect the stability of my oxyphenbutazone solution during storage?
A4: Yes, pH can significantly impact the chemical stability of pharmaceutical compounds.[4][5] While specific degradation pathways for oxyphenbutazone at different pH values are not extensively detailed in the provided results, it is known that extreme pH conditions can lead to hydrolysis or oxidation of drug molecules.[5] For short-term storage of aqueous solutions, it is advisable to maintain a pH close to neutral and protect the solution from light. For long-term storage, preparing aliquots in an appropriate organic solvent and storing at -20°C or -80°C is recommended.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of oxyphenbutazone in cell culture media. | The pH of the media may be too low, or the final concentration of the compound exceeds its solubility at that pH. | 1. Prepare a concentrated stock solution in an organic solvent like DMSO. 2. Serially dilute the stock solution in your culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.5%). 3. Adjust the pH of your final working solution if necessary, keeping in mind the buffering capacity of your media. |
| Inconsistent experimental results between batches. | Variation in the pH of the prepared solutions or experimental media. | 1. Standardize the pH of all buffers and media used in your experiments. 2. Always measure and record the final pH of your oxyphenbutazone working solution before use. |
| Low apparent activity of the compound. | 1. Poor solubility at the experimental pH, leading to a lower effective concentration. 2. The pH is not optimal for membrane permeability in your specific cell line. | 1. Refer to the solubility data to ensure you are working within the solubility limits at your chosen pH. 2. Consider performing a pH-response curve to determine the optimal pH for activity in your experimental model (see Experimental Protocols section). |
Quantitative Data Summary
The solubility of oxyphenbutazone in various solvents is summarized below. Note that aqueous solubility is pH-dependent.
| Solvent | Concentration | Reference |
| PBS (pH 7.2) | 0.5 mg/mL | [2] |
| Water | 1 mg/mL | [2] |
| Water (30 °C) | 60 mg/L | [6] |
| DMSO | 25 mg/mL | [2] |
| DMF | 25 mg/mL | [2] |
| Ethanol | 50 mg/mL | [2] |
Experimental Protocols
Protocol: Preparation of an this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be required.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol: Determining the Optimal pH for Oxyphenbutazone Activity in a Cell-Based Assay
-
Objective: To determine the pH at which oxyphenbutazone exhibits maximum biological activity in a specific cell-based assay (e.g., inhibition of prostaglandin E2 production).
-
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Buffers of varying pH (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0)
-
Assay-specific reagents (e.g., ELISA kit for PGE2 measurement)
-
-
Procedure:
-
Plate the cells at the desired density and allow them to adhere overnight.
-
Prepare a series of working solutions of oxyphenbutazone at a fixed concentration in cell culture media buffered to different pH values. Ensure the final DMSO concentration is constant across all conditions.
-
Include appropriate controls: a vehicle control (DMSO in media at each pH) and a positive control for the assay.
-
Remove the overnight culture medium from the cells and replace it with the pH-adjusted media containing oxyphenbutazone or the vehicle control.
-
Incubate the cells for the desired treatment period.
-
At the end of the incubation, collect the cell supernatant or lysate, depending on the assay endpoint.
-
Perform the assay to measure the biological response (e.g., PGE2 concentration).
-
Plot the biological activity (e.g., % inhibition of PGE2 production) against the pH of the medium to determine the optimal pH.
-
Visualizations
Caption: pH-dependent ionization of oxyphenbutazone.
Caption: Workflow for determining optimal pH.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. Oxazolidin | C19H20N2O3 | CID 4641 - PubChem [pubchem.ncbi.nlm.nih.gov]
Oxyphenbutazone Monohydrate Cytotoxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding oxyphenbutazone monohydrate cytotoxicity and strategies to mitigate it during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is oxyphenbutazone and what are its known cytotoxic effects?
A1: Oxyphenbutazone is a non-steroidal anti-inflammatory drug (NSAID) and a metabolite of phenylbutazone. While it has anti-inflammatory properties, its use has declined due to significant side effects.[1] In research settings, it can induce cytotoxicity, which has been observed in various cell lines. Reported cytotoxic effects include gastrointestinal distress, renal and hepatic toxicity, and hematological adverse effects.[1]
Q2: What are the underlying mechanisms of oxyphenbutazone-induced cytotoxicity?
A2: The cytotoxic effects of oxyphenbutazone are believed to be mediated through several mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: As an NSAID, oxyphenbutazone inhibits COX enzymes, which can disrupt cellular processes.
-
Induction of Apoptosis: Studies have shown that oxyphenbutazone can trigger programmed cell death (apoptosis). This can occur through the activation of caspase-9 and caspase-3.
-
Generation of Reactive Oxygen Species (ROS): Oxyphenbutazone has been found to react with singlet oxygen, a type of ROS, which can lead to oxidative stress and damage to cellular components like membranes.[2]
-
Alteration of Signaling Pathways: Oxyphenbutazone has been shown to influence signaling pathways such as the Wnt/β-catenin and NF-κB pathways, which are involved in cell proliferation and survival.
Q3: What are some typical IC50 values for oxyphenbutazone?
Table 1: Cytotoxicity of Oxyphenbutazone in Combination with Methotrexate (MTX) in Hep3B Cells
| Oxyphenbutazone (µmol/L) | Methotrexate (µmol/L) | Observation |
| 5.0 or 7.5 | 0.5 and 1.0 | Inhibition of cell proliferation and activation of caspase-9/-3 cascade leading to apoptosis.[3] |
Researchers should determine the IC50 value for their specific cell line and experimental setup.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in Cell Cultures
Problem: You observe a higher-than-expected level of cell death in your cultures when treating with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify calculations for drug dilution. Perform a serial dilution to test a range of concentrations and determine the optimal dose for your experiment. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%). Run a solvent-only control to assess its toxicity. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to NSAIDs. Consider using a less sensitive cell line if appropriate for your research goals, or lower the oxyphenbutazone concentration. |
| Contamination | Check for microbial contamination (bacteria, yeast, mycoplasma) in your cell cultures, as this can exacerbate cytotoxicity. |
| Assay Interference | Some assay reagents can interact with the drug. For instance, in an MTT assay, the drug might interfere with the formazan product formation. Run appropriate controls, such as the drug in cell-free media, to check for interference. |
Guide 2: Mitigating Oxyphenbutazone-Induced Cytotoxicity in Experiments
For researchers who need to use oxyphenbutazone but want to minimize its unwanted cytotoxic effects on their cell models, the following strategies can be employed.
Strategy 1: Co-incubation with Antioxidants
Oxyphenbutazone-induced cytotoxicity is linked to the generation of Reactive Oxygen Species (ROS). Co-treatment with an antioxidant can help neutralize these harmful molecules. N-acetylcysteine (NAC) is a commonly used antioxidant in cell culture.
Strategy 2: Liposomal Drug Delivery
Encapsulating oxyphenbutazone in liposomes can control its release and reduce direct exposure of the cells to high concentrations of the free drug, thereby lowering cytotoxicity. Liposomal formulations of other NSAIDs have been shown to reduce their cytotoxic effects.[2]
Experimental Protocols
Protocol 1: Assessing Oxyphenbutazone Cytotoxicity using MTT Assay
This protocol provides a general method for determining the cytotoxicity of oxyphenbutazone using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of oxyphenbutazone in culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of the drug. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Mitigation of Cytotoxicity with N-Acetylcysteine (NAC)
Procedure:
-
Prepare NAC Solution: Prepare a stock solution of NAC in sterile water or PBS and filter-sterilize.
-
Co-incubation: When treating your cells with oxyphenbutazone, also add NAC to the culture medium at a final concentration typically ranging from 1 to 10 mM. The optimal concentration of NAC should be determined experimentally for your specific cell line and oxyphenbutazone concentration.
-
Controls: Include control groups with cells treated with oxyphenbutazone alone, NAC alone, and untreated cells.
-
Assessment: Assess cell viability using the MTT assay or another suitable method to determine if NAC co-treatment reduces oxyphenbutazone-induced cytotoxicity.
Protocol 3: Preparation and In Vitro Testing of Liposomal Oxyphenbutazone
This is a basic protocol for preparing a simple liposomal formulation of oxyphenbutazone using the thin-film hydration method.
Materials:
-
This compound
-
Phosphatidylcholine (from soybean or egg yolk)
-
Cholesterol
-
Chloroform and Methanol (2:1 v/v)
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
Procedure:
-
Lipid Film Formation: Dissolve oxyphenbutazone, phosphatidylcholine, and cholesterol in the chloroform:methanol mixture in a round-bottom flask.
-
Evaporation: Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with PBS by rotating the flask. This will form multilamellar vesicles (MLVs).
-
Sonication: Sonicate the MLV suspension to reduce the size of the liposomes and form small unilamellar vesicles (SUVs).
-
Purification (Optional): Remove any unencapsulated drug by centrifugation or dialysis.
-
In Vitro Testing: Treat your cells with the liposomal oxyphenbutazone formulation and compare the cytotoxicity to that of the free drug using the MTT assay.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways potentially affected by oxyphenbutazone.
References
- 1. Reactions of oxyphenbutazone with active oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytoprotective and enhanced anti-inflammatory activities of liposomal piroxicam formulation in lipopolysaccharide-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activity of Oxyphenbutazone Monohydrate and Phenylbutazone
For researchers, scientists, and drug development professionals, understanding the nuanced differences between active pharmaceutical ingredients is paramount. This guide provides an objective comparison of the anti-inflammatory properties of oxyphenbutazone monohydrate and its parent compound, phenylbutazone, supported by available experimental data and methodologies.
Oxyphenbutazone is the major active metabolite of phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID) that has been utilized in both human and veterinary medicine. Both compounds exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. While structurally similar, their profiles as anti-inflammatory agents merit a detailed comparison.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Both phenylbutazone and its metabolite, oxyphenbutazone, function by blocking the activity of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting prostaglandin synthesis, these drugs effectively reduce the cardinal signs of inflammation. Phenylbutazone is characterized as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms.
The primary anti-inflammatory signaling pathway affected by these compounds is the arachidonic acid cascade.
Comparative Efficacy: In Vitro and In Vivo Data
A direct quantitative comparison of the anti-inflammatory potency of this compound and phenylbutazone is not extensively available in recent literature, largely due to the withdrawal of oxyphenbutazone from many markets. However, historical data and studies on phenylbutazone's metabolism provide insights.
In Vitro COX Inhibition
Quantitative data on the direct comparison of COX-1 and COX-2 inhibition by both compounds is limited. However, a study on phenylbutazone in equine blood provides some context for its activity. It is important to note that IC50 values can vary depending on the assay system.
| Compound | Target | IC50 | Species/Assay System |
| Phenylbutazone | COX-1 | 0.3 µM | Equine Whole Blood |
| COX-2 | 0.1 µM | Equine Whole Blood | |
| This compound | COX-1 | Data not available | |
| COX-2 | Data not available |
IC50: The half maximal inhibitory concentration.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of NSAIDs. While direct comparative studies are scarce, it is understood that oxyphenbutazone, as an active metabolite, contributes significantly to the overall anti-inflammatory effect of phenylbutazone. One study noted that oxyphenbutazone has pronounced anti-inflammatory activity.
Experimental Protocols
To facilitate further research and direct comparison, a detailed methodology for a key in vivo experiment is provided below.
Carrageenan-Induced Paw Edema in Rats
This widely accepted model is used to assess the efficacy of acute anti-inflammatory agents.
Objective: To quantify and compare the anti-inflammatory effects of phenylbutazone and this compound by measuring the reduction of carrageenan-induced paw edema in rats.
Materials:
-
Male Wistar rats (180-220g)
-
Phenylbutazone
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Control (Vehicle)
-
Phenylbutazone (at various doses)
-
This compound (at various doses)
-
Reference Drug (e.g., Indomethacin)
-
-
Drug Administration: Administer the test compounds and vehicle orally or intraperitoneally 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
-
Conclusion
Both phenylbutazone and its active metabolite, oxyphenbutazone, are effective non-selective COX inhibitors with anti-inflammatory properties. The available data suggests that oxyphenbutazone itself possesses significant anti-inflammatory activity and is a key contributor to the therapeutic effects observed after phenylbutazone administration. Due to the limited availability of recent direct comparative studies, particularly regarding the monohydrate form of oxyphenbutazone, further research utilizing standardized in vivo models, such as the carrageenan-induced paw edema assay, and in vitro COX inhibition assays would be invaluable. Such studies would provide the quantitative data necessary for a definitive comparison of their anti-inflammatory potency and guide future drug development efforts.
In Vitro Efficacy of Oxyphenbutazone Monohydrate Compared to Other NSAIDs: A Comparative Guide
A direct in vitro comparison of the efficacy of oxyphenbutazone monohydrate against other non-steroidal anti-inflammatory drugs (NSAIDs) is challenging due to the limited availability of specific IC50 values for its inhibition of cyclooxygenase-1 (COX-1) and COX-2 enzymes in publicly accessible literature. Oxyphenbutazone is a metabolite of phenylbutazone and is recognized as a non-selective COX inhibitor.[1][2][3] This guide, therefore, provides a comparative analysis based on the available in vitro data for its parent compound, phenylbutazone, alongside a selection of other common NSAIDs. This information is intended for researchers, scientists, and drug development professionals to offer insights into the relative potency and selectivity of these compounds.
Data Presentation: Comparative COX Inhibition by NSAIDs
The primary mechanism of action for NSAIDs is the inhibition of the COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is primarily involved in the inflammatory response. The in vitro efficacy of NSAIDs is commonly quantified by their half-maximal inhibitory concentration (IC50) against these enzymes. A lower IC50 value indicates greater potency. The ratio of COX-1 to COX-2 IC50 values is often used to express the selectivity of an NSAID.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Phenylbutazone | 0.8 | 2.3 | 0.35 | [4] |
| Aspirin | 0.16 | 3.9 | 0.04 | [4] |
| Ibuprofen | 2.6 | 1.8 | 1.44 | [4] |
| Naproxen | 0.6 | 1.2 | 0.5 | [4] |
| Diclofenac | 0.08 | 0.03 | 2.67 | [4] |
| Celecoxib | 15 | 0.04 | 375 | [2] |
| Meloxicam | 2.2 | 0.8 | 2.75 | [4] |
Note: The IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the in vitro efficacy of NSAIDs.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay measures the ability of an NSAID to inhibit COX-1 and COX-2 activity in a physiologically relevant environment.
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Test compounds (NSAIDs) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).
-
Incubator, centrifuge, and microplate reader.
Procedure for COX-2 Inhibition:
-
Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test NSAID or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
LPS (e.g., 10 µg/mL) is added to induce COX-2 expression and activity.
-
The blood samples are incubated for a further period (e.g., 24 hours) at 37°C.
-
Following incubation, the samples are centrifuged to separate the plasma.
-
The concentration of PGE2 in the plasma, a primary product of COX-2 activity, is quantified using a specific EIA kit.
-
The percentage of inhibition of PGE2 production at each NSAID concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the NSAID concentration and fitting the data to a sigmoidal dose-response curve.
Procedure for COX-1 Inhibition:
-
Aliquots of whole blood without anticoagulant are incubated with various concentrations of the test NSAID or vehicle control for a specified time (e.g., 1 hour) at 37°C to allow for blood clotting.
-
During clotting, platelets are activated, leading to the production of TxB2, a stable metabolite of Thromboxane A2, which is primarily synthesized via COX-1.
-
The clotted blood is centrifuged to separate the serum.
-
The concentration of TxB2 in the serum is measured using a specific EIA kit.
-
The percentage of inhibition of TxB2 production is calculated, and the IC50 value is determined as described for COX-2.
Prostaglandin E2 (PGE2) Immunoassay
This is a competitive enzyme immunoassay for the quantitative determination of PGE2 in biological samples.
Principle: This assay is based on the competition between PGE2 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody coated on a microplate.
Procedure (General Steps):
-
Standards and samples are added to the wells of the antibody-coated microplate.
-
HRP-labeled PGE2 is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove any unbound reagents.
-
A substrate solution is added, which reacts with the bound HRP to produce a colored product.
-
The reaction is stopped, and the absorbance is read at a specific wavelength using a microplate reader.
-
The concentration of PGE2 in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of PGE2.
Mandatory Visualizations
Caption: Experimental workflow for in vitro assessment of NSAID efficacy.
References
A Comparative Analysis of the Pharmacokinetics of Oxyphenbutazone and Phenylbutazone
This guide provides a detailed comparison of the pharmacokinetic profiles of oxyphenbutazone and its parent drug, phenylbutazone, tailored for researchers, scientists, and drug development professionals. The following sections present a comprehensive overview of their absorption, distribution, metabolism, and excretion, supported by quantitative data from experimental studies.
Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), is extensively metabolized in the body, with oxyphenbutazone being one of its principal pharmacologically active metabolites.[1][2][3] Understanding the distinct and overlapping pharmacokinetic characteristics of these two compounds is crucial for optimizing therapeutic strategies and minimizing adverse effects.
Data Summary: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for phenylbutazone and oxyphenbutazone, compiled from various studies. It is important to note that significant inter-species and inter-individual variations exist.[1]
Table 1: General Pharmacokinetic Properties
| Parameter | Phenylbutazone | Oxyphenbutazone | Key Insights |
| Absorption | Almost completely absorbed after oral administration.[1] | Formed as a metabolite of phenylbutazone; its absorption characteristics are linked to the metabolism of the parent drug. | Phenylbutazone serves as a prodrug for oxyphenbutazone, with its absorption governing the subsequent appearance of the metabolite in plasma.[4] |
| Protein Binding | Highly bound to plasma proteins (~98%).[5][6] | Highly bound to plasma proteins (~97%).[5] | Both drugs exhibit high protein binding, which influences their distribution and availability at target sites. Phenylbutazone has a slightly higher binding affinity to human serum albumin than oxyphenbutazone.[7] |
| Volume of Distribution (Vd) | Small apparent volume of distribution (e.g., 0.18 L/kg in pigs).[1][5] | Small apparent volume of distribution (e.g., 0.28 L/kg in pigs).[5] | The low Vd for both compounds suggests their distribution is largely confined to the bloodstream and extracellular fluid. |
| Elimination Half-Life (t½) | Long and variable, with a mean of about 70 hours in humans.[1] | Elimination is dependent on its formation from phenylbutazone. | The long half-life of phenylbutazone contributes to a prolonged therapeutic effect but also a potential for accumulation and toxicity. |
| Metabolism | Primarily eliminated by metabolism.[1] The major metabolite is oxyphenbutazone, formed via hepatic oxidative metabolism.[2] | Undergoes further metabolism, including glucuronidation.[1][4] | Phenylbutazone metabolism is complex, involving oxidation and glucuronidation.[1] After a single dose, C-glucuronidation is dominant, while oxidation becomes more significant with repeated administration.[1] |
| Excretion | Only about 1% is excreted unchanged in the urine.[1] Metabolites are excreted in urine and bile.[1] | Renal excretion constitutes a small fraction of total elimination (e.g., ~5% in pigs).[5][8] | Both drugs are primarily cleared through metabolic processes rather than direct renal excretion of the unchanged drug. |
Table 2: Comparative Pharmacokinetic Parameters in Animal Models
| Species | Drug | Tmax (hours) | Cmax (µg/mL) | Total Body Clearance (mL/kg/h) | Mean Residence Time (hours) |
| Horses | Phenylbutazone | - | - | 29.3[9] | 3.6[9] |
| Oxyphenbutazone | 6.4[9] | - | - | - | |
| Donkeys | Phenylbutazone | - | - | 170.3[9] | 1.7[9] |
| Oxyphenbutazone | 1.6[9] | - | - | - | |
| Miniature Donkeys | Phenylbutazone | - | - | ~348 | 1.1 (median)[10] |
| Oxyphenbutazone | ~0.44[2][10] | 3.5[10] | - | - | |
| Pigs | Phenylbutazone | - | - | - | - |
| Oxyphenbutazone | - | - | Higher renal clearance than phenylbutazone.[5][8] | - |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Metabolic Pathway and Experimental Workflow
To visualize the relationship between these compounds and the process of their pharmacokinetic evaluation, the following diagrams are provided.
Caption: Metabolic conversion of phenylbutazone to its major metabolites.
Caption: A generalized workflow for conducting a pharmacokinetic study.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized pharmacokinetic methodologies. A typical experimental protocol involves the following steps:
-
Subject Selection and Dosing : Healthy human volunteers or specific animal models are selected.[5][9][10] A predetermined single or multiple-dose regimen of phenylbutazone or oxyphenbutazone is administered, often intravenously or orally.[5][9][11]
-
Biological Sample Collection : Blood samples are collected at various time points post-administration.[9][10] The timing of collection is crucial to accurately capture the absorption, distribution, and elimination phases of the drug.
-
Sample Processing and Analysis : Plasma or serum is separated from the collected blood samples.[9] The concentrations of the parent drug and its metabolites are quantified using validated analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
-
Pharmacokinetic Analysis : The resulting concentration-time data is used to calculate key pharmacokinetic parameters.[9][10] This is often achieved through non-compartmental analysis, which provides parameters such as the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), time to reach maximum concentration (Tmax), clearance (CL), and elimination half-life (t½).
Conclusion
References
- 1. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the absorption, excretion, and metabolism of suxibuzone and phenylbutazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of phenylbutazone and oxyphenabutazone in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phenylbutazone concentrations in synovial fluid following administration via intravenous regional limb perfusion in the forelimbs of six adult horses [frontiersin.org]
- 7. Effect of albumin conformation on binding of phenylbutazone and oxyphenbutazone to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of phenylbutazone and oxyphenabutazone in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetics of phenylbutazone and its metabolite oxyphenbutazone in clinically normal horses and donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of phenylbutazone and its metabolites in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Oxyphenbutazone Monohydrate's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the therapeutic effects of oxyphenbutazone monohydrate with alternative non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profile of oxyphenbutazone in the context of other widely used anti-inflammatory agents.
Executive Summary
Oxyphenbutazone, a metabolite of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby reducing the production of prostaglandins involved in inflammation and pain. However, its use in humans has been largely discontinued in many countries due to a higher incidence of adverse effects, including gastrointestinal issues and bone marrow suppression, compared to newer NSAIDs. This guide focuses on the in vivo anti-inflammatory efficacy of this compound in comparison to ibuprofen, naproxen, and the COX-2 selective inhibitor, celecoxib, primarily utilizing the well-established carrageenan-induced paw edema model in rats.
Comparative In Vivo Anti-Inflammatory Activity
The following tables summarize the dose-dependent anti-inflammatory effects of this compound and its alternatives in the carrageenan-induced paw edema model in rats. This model is a standard preclinical assay to evaluate the efficacy of acute anti-inflammatory agents.
Data Presentation: Inhibition of Carrageenan-Induced Paw Edema in Rats
| Drug | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan (hours) | Mean Inhibition of Edema (%) | Reference |
| Oxyphenbutazone | 100 | Oral | 3 | ~50-60% | [1][2] |
| Ibuprofen | 35 | Oral | 4 | Significant Inhibition | [3] |
| 40 | Oral | 3 | Significant Inhibition | [4] | |
| Naproxen | 10 | Intravenous | 3 | ~73% | [5][6] |
| 15 | Oral | 3 | 73% | [5] | |
| Celecoxib | 10 | Intraperitoneal | 4 | Significant Inhibition | [7][8] |
| 30 | Oral | 6 | Significant Inhibition | [9] | |
| 50 | Oral | 3 | Significant Inhibition | [10] |
Note: The data presented is a synthesis from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions. The level of significance in the original studies was typically p < 0.05 or lower.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for acute inflammation.
Objective: To assess the in vivo anti-inflammatory activity of test compounds.
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
Methodology:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into several groups (n=6-8 per group):
-
Vehicle Control (e.g., normal saline or 1% carboxymethyl cellulose)
-
This compound (various doses)
-
Ibuprofen (various doses)
-
Naproxen (various doses)
-
Celecoxib (various doses)
-
-
Drug Administration: The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in sterile saline is administered into the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
-
Statistical Analysis: Data are typically analyzed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine statistical significance.
Signaling Pathways and Mechanisms of Action
Cyclooxygenase (COX) Inhibition Pathway
The primary mechanism of action for oxyphenbutazone and other non-selective NSAIDs is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.[11] Selective COX-2 inhibitors like celecoxib were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[12]
Caption: Inhibition of the Cyclooxygenase (COX) pathway by NSAIDs.
NF-κB Signaling Pathway in Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response.[13] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and COX-2. Some NSAIDs, including oxyphenbutazone, have been shown to modulate the NF-κB signaling pathway, which may contribute to their anti-inflammatory effects beyond COX inhibition.
Caption: Overview of the NF-κB signaling pathway in inflammation.
Conclusion
In vivo studies, primarily using the carrageenan-induced paw edema model in rats, demonstrate that this compound possesses significant anti-inflammatory properties. Its efficacy appears to be comparable to that of other non-selective NSAIDs like ibuprofen and naproxen at therapeutic doses. Celecoxib, a selective COX-2 inhibitor, also shows potent anti-inflammatory effects in this model. The primary mechanism of action for these NSAIDs is the inhibition of the COX pathway, with potential secondary effects on the NF-κB signaling cascade. However, the well-documented adverse effect profile of oxyphenbutazone has led to the preference for newer NSAIDs with improved safety profiles in clinical practice. This comparative guide provides a baseline for understanding the in vivo therapeutic effects of this compound in the context of its alternatives, which can be valuable for further research and development in the field of anti-inflammatory drugs.
References
- 1. Circadian changes in carrageenin-induced edema: the anti-inflammatory effect and bioavailability of phenylbutazone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circannual variations in carrageenan-induced paw edema and in the anti-inflammatory effect of phenylbutazone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the In Vitro Efficacy of Oxyphenbutazone Monohydrate and Alternative NSAIDs on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of Oxyphenbutazone Monohydrate and alternative non-steroidal anti-inflammatory drugs (NSAIDs), including Celecoxib, Sulindac, and Ibuprofen, on various cancer cell lines. The data presented is compiled from multiple preclinical studies to offer insights into their potential as anti-neoplastic agents.
Overview of Anti-Proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Oxyphenbutazone and its alternatives on different cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell growth. It is important to note that the experimental conditions may vary between studies.
Hepatocellular Carcinoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes |
| Oxyphenbutazone | Hep3B | 5.0 - 7.5 | In combination with Methotrexate (0.5 and 1.0 µmol/L) |
| Celecoxib | Hep3B | 31.32 | Standalone treatment |
| Celecoxib | Huh7 | 29.33 | Standalone treatment |
| Celecoxib | HepG2 | 23.8 | Standalone treatment |
| Sulindac | HepG2 | Not explicitly stated, but showed dose-dependent apoptosis | Standalone treatment |
| Ibuprofen | Hep3B | 75 µg/mL (~363.6 µM) for 24h; 32.5 µg/mL (~157.5 µM) for 48h | Standalone treatment |
| Ibuprofen | HepG2 | Significant decrease in viability at 1 and 10 mg/mL | Standalone treatment |
Other Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Celecoxib | HeLa (Cervical Cancer) | 40 - 43 |
| Sulindac | Ovarian Cancer cell lines (OV433, OVCAR5, MES, OVCAR3) | 52.7 - 90.5 |
| Ibuprofen | Cholangiocarcinoma cell lines (KKU-M139, KKU-213B) | 1630 - 1870 |
Mechanisms of Action and Affected Signaling Pathways
The anti-cancer effects of these NSAIDs are mediated through various signaling pathways, often independent of their COX-inhibitory activity.
This compound
Oxyphenbutazone has been shown to induce cytotoxicity in Hep3B cells by suppressing Prostaglandin E2 (PGE2) and deactivating the Wnt/β-catenin signaling pathway. This leads to the activation of caspase-9 and -3, ultimately resulting in apoptosis.
Alternative NSAIDs
-
Celecoxib: Exerts its anti-cancer effects through both COX-2 dependent and independent mechanisms. It can induce G1 cell cycle arrest in Hep3B and PLC cells. In other hepatocellular carcinoma cells, it upregulates the tumor suppressor PTEN, leading to the dephosphorylation of Akt and subsequent inhibition of cancer cell proliferation and stemness.
Oxyphenbutazone Monohydrate: A Comparative Analysis of its Binding Affinity to COX-1 vs. COX-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the binding affinity of oxyphenbutazone monohydrate to the cyclooxygenase (COX) isoforms, COX-1 and COX-2. Oxyphenbutazone, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, is recognized as a non-selective COX inhibitor, playing a role in the modulation of inflammatory pathways. This guide synthesizes available experimental data to offer a clear comparison of its activity on these two key enzymes.
Executive Summary
This compound functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins involved in inflammation and pain. While specific quantitative data on the binding affinity of this compound for COX-1 and COX-2 is not extensively available in publicly accessible literature, data from its parent compound, phenylbutazone, provides valuable insights. Phenylbutazone exhibits non-selective inhibition of both COX-1 and COX-2. This guide presents the available data for phenylbutazone as a proxy to understand the expected behavior of its active metabolite, oxyphenbutazone.
Data Presentation: Binding Affinity of Phenylbutazone to COX-1 and COX-2
The following table summarizes the 50% inhibitory concentration (IC50) values for phenylbutazone against equine COX-1 and COX-2. A lower IC50 value indicates a higher binding affinity and inhibitory potency. The COX-2/COX-1 selectivity ratio is a key indicator of a drug's relative preference for inhibiting COX-2 over COX-1. A ratio close to 1 suggests non-selective inhibition, a ratio significantly greater than 1 indicates COX-2 selectivity, and a ratio significantly less than 1 suggests COX-1 selectivity.
| Compound | COX-1 IC50 (µg/mL) | COX-2 IC50 (µg/mL) | COX-2/COX-1 Selectivity Ratio | Reference |
| Phenylbutazone | 1.9 | 1.2 | 0.63 |
Note: This data is for the parent compound, phenylbutazone, in an equine whole blood assay. It is presented here to infer the likely non-selective profile of its metabolite, this compound. One study has suggested that at 80% inhibition (IC80), phenylbutazone may exhibit greater selectivity for COX-2.
Signaling Pathways of COX-1 and COX-2
The following diagram illustrates the general signaling pathway involving COX-1 and COX-2. Both enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, fever, and platelet aggregation.
Verifying the Antimicrobial Spectrum of Oxyphenbutazone Monohydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antimicrobial spectrum of oxyphenbutazone monohydrate. Due to a lack of specific experimental data for this compound in the current literature, this document leverages data from related non-steroidal anti-inflammatory drugs (NSAIDs) and pyrazole derivatives to infer its likely antimicrobial properties. The information is intended to guide future research and experimental design.
Executive Summary
Oxyphenbutazone, a metabolite of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the market in the mid-1980s due to safety concerns[1][2]. While its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, emerging research suggests that various NSAIDs possess antimicrobial properties through alternative mechanisms[3][4][5][6][7]. This guide explores the potential antimicrobial profile of this compound by comparing it with other NSAIDs for which experimental data are available.
Comparative Analysis of Antimicrobial Activity
| Drug | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Ibuprofen | Staphylococcus aureus: MIC 0.625–2.5 mg/L[3], 500-2000 mg/L[2]; Bacillus cereus: MIC 0.625–2.5 mg/L[3] | Escherichia coli: MIC 0.625–2.5 mg/L[3]; Pseudomonas aeruginosa: MIC 2500 µg/ml[8] | Candida spp.: MIC 1–3 mg/L[3] |
| Diclofenac | Staphylococcus aureus: MIC 0.3125–2.5 mg/L[3], 50 mg/L[3]; Bacillus cereus: MIC 0.3125–2.5 mg/L[3] | Escherichia coli: MIC 5-50 µg/mL[1], MIC ≥1.2 mg/L[3]; Klebsiella pneumoniae: MIC ≥1.2 mg/L[3]; Pseudomonas aeruginosa: MIC ≥1.2 mg/L[3] | Candida albicans: MIC ≥1.2 mg/L[3] |
| Naproxen | Staphylococcus aureus: MIC 2 mg/mL[9]; Enterococcus faecalis: MIC 4 mg/mL[9] | Not active against tested Gram-negative bacteria[9] | No data available |
| Celecoxib | Staphylococcus aureus (including MRSA & VRSA): MIC 16–64 µg/ml[10]; Listeria monocytogenes: MIC 16-64 µg/ml[10] | Inactive against Gram-negative bacteria[10] | Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus: MIC 2-4 µg/ml (for derivative AR-12)[11][12] |
| Aspirin | No specific MIC data found | Escherichia coli: MIC 1.2–5 mg/L[3]; Pseudomonas aeruginosa: MIC 1.2–5 mg/L[3]; Klebsiella pneumoniae: MIC 1.2–5 mg/L[3] | No data available |
Note: The wide range of reported MIC values can be attributed to different experimental conditions, bacterial strains, and testing methodologies.
Potential Antimicrobial Mechanisms of Action of NSAIDs
The antimicrobial action of NSAIDs is likely independent of their COX-inhibitory activity. Several potential mechanisms have been proposed:
-
Inhibition of DNA Replication: Some NSAIDs, such as carprofen, bromfenac, and vedaprofen, have been shown to target the DNA polymerase III β subunit in Escherichia coli, an essential component of the DNA replication machinery[4][5][6]. This interaction prevents the proper functioning of the replication and repair processes.
-
Disruption of Cell Membrane Integrity: Ibuprofen has been demonstrated to destabilize and disrupt the cytoplasmic membrane of Staphylococcus aureus[3]. This can lead to leakage of intracellular components and cell death.
-
Inhibition of Biofilm Formation: Some NSAIDs can interfere with quorum sensing, a cell-to-cell communication system that regulates biofilm formation and virulence factor production in bacteria like Pseudomonas aeruginosa[7][13].
The following diagram illustrates a potential signaling pathway for the antimicrobial action of certain NSAIDs.
Caption: Proposed antimicrobial mechanisms of action for certain NSAIDs.
Experimental Protocols
To verify the antimicrobial spectrum of this compound, standardized antimicrobial susceptibility testing methods should be employed. The following are detailed protocols for the broth microdilution and agar disk diffusion methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium[14][15][16][17][18].
Workflow:
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Steps:
-
Preparation of Inoculum: Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend them in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard.
-
Preparation of Microtiter Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of a stock solution of this compound (at twice the highest desired concentration) to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.
-
-
Inoculation: Inoculate each well (except for a sterility control well) with a standardized volume of the bacterial suspension.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth of the microorganism is observed.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent[19][20][21][22][23].
Workflow:
Caption: Workflow for Agar Disk Diffusion Test.
Detailed Steps:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension as described for the broth microdilution method.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Application of Disk: Aseptically place a paper disk impregnated with a known concentration of this compound onto the center of the inoculated agar plate.
-
Incubation: Invert the plate and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk. The size of the zone is inversely proportional to the MIC and indicates the degree of susceptibility of the microorganism to the compound.
Conclusion and Future Directions
While direct evidence for the antimicrobial spectrum of this compound is currently limited, the available data for other NSAIDs suggest that it may possess activity against a range of bacteria and potentially fungi. The pyrazolidine chemical structure of oxyphenbutazone is also found in other compounds with demonstrated antimicrobial properties[24]. Further research employing standardized antimicrobial susceptibility testing protocols is necessary to definitively characterize its antimicrobial profile. Understanding the specific mechanisms of action will also be crucial for any potential future development of this or related compounds as antimicrobial agents. The provided experimental protocols and comparative data serve as a foundational resource for initiating such investigations.
References
- 1. Diclofenac in the management of E. coli urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Anti-inflammatory drugs as potential antimicrobial agents: a review [frontiersin.org]
- 4. Item - DNA replication is the target for the antibacterial effects of nonsteroidal anti-inflammatory drugs - University of Wollongong - Figshare [ro.uow.edu.au]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. DNA replication is the target for the antibacterial effects of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Frontiers | Repurposing celecoxib as a topical antimicrobial agent [frontiersin.org]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. The Celecoxib Derivative AR-12 Has Broad-Spectrum Antifungal Activity In Vitro and Improves the Activity of Fluconazole in a Murine Model of Cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. protocols.io [protocols.io]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 20. asm.org [asm.org]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. microbenotes.com [microbenotes.com]
- 24. Synthesis and antimicrobial activity of novel pyrazole, pyrazoline, pyrazolinone and pyrazolidinedione derivatives of benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Oxyphenbutazone Monohydrate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Oxyphenbutazone monohydrate, a non-steroidal anti-inflammatory drug, requires careful handling and disposal due to its potential health and environmental hazards. This guide provides essential, step-by-step information for its safe and compliant disposal.
Immediate Safety and Hazard Profile
This compound is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life, necessitating stringent disposal procedures to prevent environmental contamination.[1]
Hazard and Precautionary Data Summary
| Hazard Statement | Precautionary Statement | GHS Pictograms |
| H302: Harmful if swallowed | P264: Wash thoroughly after handling.[1] | GHS07 (Harmful), GHS08 (Health Hazard)[1] |
| H373: May cause damage to organs through prolonged or repeated exposure | P270: Do not eat, drink or smoke when using this product.[1] | GHS09 (Environmentally Hazardous)[1] |
| H400: Very toxic to aquatic life | P273: Avoid release to the environment.[1] | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] | ||
| P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |
Step-by-Step Disposal Protocol
This protocol is intended for laboratory settings and should be performed in accordance with your institution's specific safety guidelines and all applicable regulations.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in a designated, clearly labeled hazardous waste container.
-
Do not mix with other chemical waste unless specifically permitted by your institution's waste management plan.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, or disposable labware, should be collected in a separate, labeled hazardous waste container.
-
3. In-Lab Deactivation (if applicable and permitted):
-
For trace amounts on glassware or surfaces, decontamination may be possible. Consult your institution's chemical safety officer for approved decontamination procedures. Avoid washing down the drain to prevent environmental release.[2]
4. Waste Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
5. Disposal Vendor:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Ensure the waste is properly manifested and transported in accordance with Department of Transportation (DOT) regulations.
Disposal Workflow
Caption: Disposal workflow for this compound in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by several agencies. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4][5] It is crucial to determine if your waste stream is considered hazardous under RCRA guidelines. Additionally, state and local regulations may have more stringent requirements.[2][3] Always consult your institution's EHS department to ensure full compliance.
For non-laboratory settings, such as households, the FDA and DEA provide guidance on the disposal of unused medicines.[6][7] The preferred method is to use drug take-back programs.[8][9] If a take-back program is not available, the medication can be mixed with an undesirable substance (e.g., coffee grounds, cat litter), sealed in a container, and placed in the household trash.[6][7][8][9] Flushing is generally not recommended unless specifically stated on the medication's label.[6][8]
References
- 1. assets.lgcstandards.com [assets.lgcstandards.com]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. dea.gov [dea.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. fda.gov [fda.gov]
Personal protective equipment for handling Oxyphenbutazone monohydrate
This guide provides essential safety and logistical information for handling Oxyphenbutazone Monohydrate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring proper disposal.
Hazard Identification and Risk Assessment
This compound is a substance that requires careful handling due to its potential health and environmental hazards.
-
Health Hazards : This compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1]
-
Environmental Hazards : It is very toxic to aquatic life.[1]
A thorough risk assessment should be conducted before beginning any work with this chemical.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final barrier to exposure and is mandatory when handling this compound. The level of PPE may be adjusted based on the specific procedures and risk assessment.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene chemotherapy gloves (ASTM D6978 certified).[2][3] | Prevents skin contact. Powder-free gloves minimize aerosolization and contamination.[4] Thicker gloves generally offer better protection.[4] |
| Eye & Face Protection | Safety goggles and a full-face shield.[2][4][5] | Protects against splashes, dust, and aerosols. Standard eyeglasses are not sufficient.[5] |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. For large spills, a chemical cartridge respirator may be required.[4] | Prevents inhalation of the powdered substance, which can be harmful.[1] |
| Body Protection | Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or a similar impermeable material.[2][3] | Protects skin and personal clothing from contamination. Lab coats made of absorbent materials are not suitable.[2] |
| Additional Protection | Disposable head, hair, and shoe covers.[2][3] | Recommended to prevent the spread of contamination, especially in controlled environments. |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is critical for safety. Always handle this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation :
-
Consult the Safety Data Sheet (SDS) before starting work.
-
Ensure a chemical spill kit is readily accessible.
-
Properly don all required PPE in the correct sequence.
-
-
Handling :
-
Perform all manipulations, including weighing and mixing, within a fume hood or ventilated safety enclosure.
-
Use dedicated equipment (spatulas, weigh boats) and decontaminate them after use.
-
Avoid the formation of dust and aerosols.[6]
-
-
Post-Handling :
-
Thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% isopropyl alcohol) and then soap and water.
-
Carefully doff PPE, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : All excess this compound and solutions containing the compound must be disposed of as hazardous chemical waste.[1] Do not dispose of it down the drain.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, gowns, weigh boats, and paper towels, must be collected in a designated, sealed hazardous waste container.[7]
-
Empty Containers : Empty containers should be managed in accordance with local and national waste regulations.[8]
Toxicological Data
The following table summarizes key toxicity data for Oxyphenbutazone.
| Data Point | Species | Value | Reference |
| Oral LD50 | Mouse | 330 mg/kg | |
| Oral LD50 | Rat | 329 mg/kg | |
| Intraperitoneal LD50 | Mouse | 100 mg/kg | |
| Intraperitoneal LD50 | Rat | 145 mg/kg |
LD50: The median lethal dose, the dose of a substance that is lethal to 50% of a test population.
Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound.
References
- 1. assets.lgcstandards.com [assets.lgcstandards.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. publications.ashp.org [publications.ashp.org]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. abmole.com [abmole.com]
- 7. epa.gov [epa.gov]
- 8. michigan.gov [michigan.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
